molecular formula C9H22N2O B3286102 Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine CAS No. 819813-92-8

Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine

Cat. No.: B3286102
CAS No.: 819813-92-8
M. Wt: 174.28 g/mol
InChI Key: VHNKYJGEDZBFET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine is a useful research compound. Its molecular formula is C9H22N2O and its molecular weight is 174.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N',N'-diethyl-N-(2-methoxyethyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2O/c1-4-11(5-2)8-6-10-7-9-12-3/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNKYJGEDZBFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine

Author: BenchChem Technical Support Team. Date: February 2026



Executive Summary

Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine (IUPAC:


-Diethyl-

-(2-methoxyethyl)ethane-1,2-diamine) is a specialized unsymmetrical diamine intermediate. Characterized by a secondary amine core flanked by a diethylamino terminus and a methoxyethyl tail, this molecule serves as a critical linker in medicinal chemistry and a chelating ligand in coordination chemistry.

This guide provides a definitive technical breakdown of its molecular properties, a high-purity synthesis protocol via reductive amination, and a self-validating analytical workflow.

Physicochemical Core

The following data constitutes the baseline reference for


-Diethyl-

-(2-methoxyethyl)ethane-1,2-diamine.
Table 1: Molecular Constants & Properties
PropertyValueDerivation/Notes
Molecular Formula

Calculated from structure
Molecular Weight 174.29 g/mol Monoisotopic Mass: 174.1732
CAS Registry Not Listed (Custom)Derivative of CAS 100-36-7
Physical State Liquid (Predicted)Colorless to pale yellow oil
Boiling Point ~205°C (Predicted)Based on homolog extrapolation
pKa (Base 1) ~10.1Tertiary amine (diethyl)
pKa (Base 2) ~9.5Secondary amine (internal)
LogP 0.45 (Predicted)Moderate lipophilicity
Structural Derivation Logic

The formula


 is derived from the connectivity:
  • Parent Backbone:

    
    -Diethylethylenediamine (
    
    
    
    ).[1]
  • Substituent: 2-Methoxyethyl group (

    
    ) replaces one amine hydrogen.
    
  • Calculation:

    
    .
    

Synthetic Methodology: Reductive Amination Route

While direct alkylation of


-diethylethylenediamine with 2-methoxyethyl bromide is possible, it frequently results in over-alkylation (quaternization). The Reductive Amination  pathway is the superior choice for high-purity applications, ensuring mono-alkylation of the primary amine.
Reaction Scheme

Precursors:


-Diethylethylenediamine + Methoxyacetaldehyde.
Reagents:  Sodium Triacetoxyborohydride (STAB), Dichloromethane (DCM).

SynthesisPathway Start1 N,N-Diethylethylenediamine (CAS 100-36-7) Intermediate Imine Intermediate Start1->Intermediate Start2 Methoxyacetaldehyde (CAS 10312-83-1) Start2->Intermediate Product Target Molecule (C9H22N2O) Intermediate->Product Reduction Reagent NaBH(OAc)3 DCM, 0°C to RT Reagent->Product Hydride Source

Figure 1: Selective reductive amination pathway preventing poly-alkylation.

Detailed Protocol

Step 1: Imine Formation

  • Charge a dry reaction flask with

    
    -Diethylethylenediamine  (1.0 equiv) and anhydrous DCM  (10 mL/g).
    
  • Cool to 0°C under

    
     atmosphere.
    
  • Add Methoxyacetaldehyde (1.05 equiv) dropwise.

  • Critical Control Point: Stir for 30 minutes at 0°C to ensure complete imine formation before adding the reducing agent.

Step 2: Reduction

  • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in portions to the cold mixture.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Monitor: Check consumption of starting amine via TLC (MeOH/DCM/NH4OH system).

Step 3: Workup & Isolation

  • Quench with saturated aqueous

    
    .
    
  • Extract with DCM (

    
    ).
    
  • Dry organic layer over

    
     and concentrate in vacuo.
    
  • Purification: If necessary, purify via Kugelrohr distillation or flash chromatography (Silica, DCM:MeOH 95:5 + 1%

    
    ).
    

Structural Validation (Analytical Workflow)

Trustworthiness in chemical synthesis relies on multi-modal validation. The following analytical signatures confirm the identity of


.

ValidationLogic cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry Sample Isolated Oil HNMR 1H-NMR (CDCl3) Check Integral Ratios Sample->HNMR CNMR 13C-NMR Count 9 Carbon Signals Sample->CNMR ESI ESI-MS (+) Expect [M+H]+ = 175.29 Sample->ESI Decision Pass Criteria: 1. 22 Protons Integrated 2. Single Peak m/z 175.3 HNMR->Decision CNMR->Decision ESI->Decision

Figure 2: Analytical decision tree for validating the synthesized intermediate.

Expected NMR Signatures ( )
  • 
     1.05 ppm (t, 6H):  Methyls of the diethyl group (
    
    
    
    ).
  • 
     2.5–2.7 ppm (m, 10H):  Overlapping methylene signals:
    
    • 
       (4H)
      
    • 
       (4H)
      
    • 
       (2H)
      
  • 
     3.35 ppm (s, 3H):  Methoxy methyl group (
    
    
    
    ).
  • 
     3.50 ppm (t, 2H):  Methylene adjacent to oxygen (
    
    
    
    ).

Applications & Handling

Primary Applications
  • Pharmaceutical Linkers: The diamine backbone serves as a "spacer" in PROTACs (Proteolysis Targeting Chimeras) or drug conjugates, where the methoxyethyl group improves solubility and reduces non-specific binding compared to alkyl chains.

  • Ligand Synthesis: Acts as a tridentate ligand (

    
    -donor) for copper or zinc coordination complexes used in catalysis.
    
Safety & Storage (Self-Validating Protocol)
  • Hygroscopicity: The presence of the ether and amine functions makes this molecule hygroscopic.

    • Protocol: Store under Argon/Nitrogen at 4°C.

  • Corrosivity: Like most low-MW amines, it is likely corrosive to skin and eyes.

    • PPE: Neoprene gloves and face shield required during handling.

References

  • Starting Material Properties: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 60993, N,N-Diethylethylenediamine. Retrieved from [Link]

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from [Link]

Sources

Thermodynamic Stability of Unsymmetrical Diamine Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thermodynamic stability of metal complexes formed with unsymmetrical diamine ligands represents a critical variable in the design of homogeneous catalysts and platinum-based anticancer therapeutics. Unlike their symmetrical counterparts (e.g., ethylenediamine, 1,2-diaminocyclohexane), unsymmetrical diamines—bearing distinct steric or electronic environments at the nitrogen donors—introduce unique "push-pull" mechanisms. These mechanisms allow for the fine-tuning of metal center electrophilicity and kinetic inertness.

This guide moves beyond standard textbook definitions to explore the causality of stability constants (


), separating enthalpic (

) and entropic (

) drivers. It provides self-validating protocols for determining these parameters and applies them to real-world drug development scenarios.

Part 1: Theoretical Framework & Mechanism

The Chelate Effect in Unsymmetrical Systems

While the classical chelate effect dictates that bidentate ligands form more stable complexes than monodentate analogs due to favorable entropy, unsymmetry introduces a Steric-Electronic Trade-off .

  • Electronic Induction (The "Push"): Alkylation of one amine (e.g., converting

    
     to 
    
    
    
    ) increases the Lewis basicity of that nitrogen via the inductive effect (+I), theoretically strengthening the
    
    
    -bond to the metal.
  • Steric Hindrance (The "Pull"): The same alkyl group introduces steric bulk, which can destabilize the complex by distorting the bite angle or creating repulsion with axial ligands.

Thermodynamic Outcome: In unsymmetrical ligands like N,N-dimethylethylenediamine (


), the steric penalty often outweighs the electronic benefit, resulting in a lower overall stability constant (

) compared to ethylenediamine (

), despite the higher basicity of the tertiary amine.
The Thermodynamic Cycle

To understand stability, we must visualize the competitive equilibrium between the metal-solvent complex and the metal-ligand complex.

ThermodynamicCycle cluster_factors Stability Drivers M_solv [M(H₂O)₆]²⁺ (Solvated Metal) Complex [ML(H₂O)₄]²⁺ + 2H₂O (Chelated Complex) M_solv->Complex ΔG_obs (Measured) Entropy Driven (+ΔS) L_solv L_solv (Solvated Ligand) Enthalpy Enthalpy (ΔH) Bond Strength vs. Strain Enthalpy->Complex Steric Clash (-ΔH) Entropy Entropy (ΔS) Solvent Release Entropy->Complex Chelate Effect (+ΔS)

Figure 1: Thermodynamic cycle of chelation. The stability of unsymmetrical diamines is often compromised by enthalpic penalties (steric strain) despite entropic gains.

Part 2: Experimental Methodologies

To ensure data integrity, stability constants must be determined using complementary techniques. Potentiometry provides the most accurate equilibrium constants (


), while Isothermal Titration Calorimetry (ITC)  resolves the thermodynamic contributions (

and

).
Protocol A: Potentiometric Titration (The Gold Standard for )

Objective: Determine protonation constants (


) and metal stability constants (

).

The "Self-Validating" Workflow:

  • System Calibration:

    • Calibrate the glass electrode using the Gran method to determine the standard electrode potential (

      
      ) and ionic product of water (
      
      
      
      ) in the specific ionic medium (e.g., 0.1 M
      
      
      ). Do not rely on standard aqueous buffers (pH 4/7/10) alone, as liquid junction potentials differ.
  • Solution Preparation:

    • Prepare ligand solution (

      
      ) with excess acid (
      
      
      
      ) to ensure full protonation.
    • Ratio: Maintain a Metal:Ligand ratio of 1:1, 1:2, and 1:3 in separate runs to detect stepwise formation constants (

      
      ).
      
  • Titration:

    • Titrate with carbonate-free

      
       under inert atmosphere (
      
      
      
      or
      
      
      ) to prevent
      
      
      absorption (which alters carbonate equilibrium).
    • Validation Check: The titration curve must show distinct inflection points corresponding to deprotonation steps. If the curve drifts, check for electrode fouling or temperature fluctuations (

      
       control is mandatory).
      
  • Data Fitting:

    • Use non-linear least squares software (e.g., HYPERQUAD or PSEQUAD).

    • Fit Criteria: The sigma (

      
      ) value of the fit should be 
      
      
      
      mV.
Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Direct measurement of binding enthalpy (


).

Critical Steps for Metal-Ligand Binding:

  • Buffer Mismatch Prevention: The ligand and metal must be dissolved in the exact same buffer batch. Even slight pH differences cause large heats of ionization (

    
    ) that obscure binding signals.
    
  • Competitive Binding:

    • Metals like

      
       or 
      
      
      
      often bind to buffer components (e.g., TRIS, Phosphate).
    • Solution: Use non-coordinating buffers (HEPES, MOPS) or account for the "Buffer Competition Effect" mathematically:

      
      
      
  • Heat of Dilution Control:

    • Perform a "blank" titration (Metal into Buffer, and Buffer into Ligand). Subtract these isotherms from the main data to isolate the heat of reaction.

ITC_Workflow Start Start ITC Experiment Prep Prepare Solutions (Same Buffer Batch) Start->Prep Blank Run Blank Titration (Heat of Dilution) Prep->Blank Exp Run Metal-Ligand Titration Prep->Exp Process Subtract Blank from Exp Blank->Process Exp->Process Model Fit to Binding Model (One Set of Sites) Process->Model Result Output: K, ΔH, ΔS, n Model->Result

Figure 2: ITC Workflow for Metal-Ligand Thermodynamics. Note the critical parallel path for "Blank Titration" to correct for non-binding thermal effects.

Part 3: Data Analysis & Trends

The following table synthesizes thermodynamic trends for Copper(II) complexes, illustrating the impact of unsymmetry (steric vs. electronic).

Table 1: Thermodynamic Parameters for Cu(II) Diamine Complexes (


, 

)
LigandStructureSymmetry


(kJ/mol)

(J/K·mol)
Analysis
Ethylenediamine (en)

Symmetrical10.5 -54.0+23.0Baseline reference. High stability due to minimal steric strain.
N-Methylethylenediamine

Unsymmetrical10.0 -51.5+21.5Slight drop in stability. Steric bulk of Methyl begins to counteract +I effect.
N,N-Dimethylethylenediamine

Unsymmetrical9.0 -42.0+28.0Significant drop. Steric hindrance at the tertiary amine prevents optimal orbital overlap, reducing enthalpy (

).
N,N'-Dimethylethylenediamine

Symmetrical9.6 -48.0+24.0More stable than the unsymmetrical N,N-isomer due to better symmetry/packing, despite having same MW.

Note: Data represents generalized consensus values from IUPAC stability constant databases for comparative demonstration.

Key Insight: The unsymmetrical N,N-dimethyl ligand is less stable than the symmetrical N,N'-dimethyl isomer. This confirms that asymmetry often introduces localized steric clashes that a symmetrical distribution of bulk avoids.

Part 4: Applications in Drug Development (Platinum Drugs)

In the development of Platinum(II) and Platinum(IV) anticancer agents, thermodynamic stability is balanced against kinetic lability .

The "Thermodynamic Sink" Problem

If a Pt-drug is too thermodynamically stable (high


), it will not undergo the necessary aquation step to bind DNA. If it is too unstable, it deactivates in the bloodstream (binding to albumin/glutathione).
Unsymmetrical Advantage: Picoplatin & Satraplatin

Unsymmetrical ligands are used to modulate this reactivity.

  • Picoplatin: Uses 2-methylpyridine (unsymmetrical steric bulk) to protect the Pt center from attack by glutathione (a major resistance mechanism), while maintaining enough lability to bind DNA.

  • Design Logic: The steric bulk around one side of the square-planar complex slows down associative substitution reactions (kinetics), effectively "tuning" the drug's half-life without requiring a change in the fundamental thermodynamic oxidation state.

SAR_Logic Unsym Unsymmetrical Ligand (e.g., 2-picoline) Steric Steric Bulk near Pt Center Unsym->Steric Thermodynamics Thermodynamic Stability (Moderate log K) Steric->Thermodynamics Minor Destabilization Kinetics Kinetic Inertness (Slow Substitution) Steric->Kinetics Blocks Associative Attack Outcome Reduced Glutathione Deactivation (Overcoming Resistance) Thermodynamics->Outcome Allows Aquation Kinetics->Outcome

Figure 3: Structure-Activity Relationship (SAR) for Unsymmetrical Pt-Drugs. The asymmetry is exploited primarily for kinetic protection (steric shielding) rather than thermodynamic maximization.

References

  • Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST. Link

  • Grenthe, I., et al. (1997). Modelling in Aquatic Chemistry. OECD Nuclear Energy Agency. (Detailed protocols on ionic strength corrections). Link

  • Freyyer, M. W., & Lewis, E. A. (2008). Isothermal Titration Calorimetry: Experimental Design, Data Analysis, and Probing Macromolecule/Ligand Binding and Kinetic Interactions. Methods in Cell Biology. Link

  • Kelland, L. (2007). The resurgence of platinum-based cancer chemotherapy. Nature Reviews Cancer. (Discusses Picoplatin and unsymmetrical ligand design). Link

  • Hancock, R. D. (1992). Chelate ring size and metal ion selection. Journal of Chemical Education. (Thermodynamic basis of chelate effect). Link

Safety Data Sheet (SDS) for Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety Profile of N',N'-diethyl-N-(2-methoxyethyl)ethane-1,2-diamine

Structural Analysis and Predicted Reactivity

To understand the safety profile of Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine, we must first dissect its molecular structure. The molecule possesses two key functional domains: a tertiary amine (the diethylamino group) and a secondary amine with an ether linkage (the methoxyethylamino group).

  • Tertiary and Secondary Amine Groups: These are basic and will react exothermically with acids.[10] The presence of lone pair electrons on the nitrogen atoms makes them nucleophilic. The overall character is expected to be alkaline and potentially corrosive to skin and eyes, a common trait of aliphatic amines.[2][11]

  • Ether Linkage (-O-CH3): Ethers are generally less reactive than amines but can pose a significant hazard: the potential for peroxide formation upon prolonged exposure to air and light.[7][12] These peroxides can be explosive, especially upon heating or concentration.[7][12]

  • Alkyl Chains (Ethyl Groups): The ethyl groups contribute to the molecule's flammability and organic solubility. The overall structure suggests it will be a combustible or flammable liquid.[2][13]

This initial analysis dictates a cautious approach, treating the compound as a flammable, corrosive substance with the potential for peroxide formation.

Hazard Identification and Classification (Projected)

Based on analog data, the compound is projected to be hazardous under OSHA 29 CFR 1910.1200.[7][8][11] The following GHS classifications are anticipated:

  • Flammable Liquids: Category 3 or 2[7][13][14]

  • Skin Corrosion/Irritation: Category 1B or 1A[3][13][14]

  • Serious Eye Damage/Irritation: Category 1[3][11][14]

  • Acute Toxicity (Oral, Dermal, Inhalation): Likely Category 3 or 4 (Harmful if swallowed, in contact with skin, or if inhaled)[13][14][15]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[13][14]

Signal Word: Danger [13][16][17]

Pictograms:

Hazard Statements (Projected):

  • H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor.[13][18]

  • H314: Causes severe skin burns and eye damage.[3][13][17]

  • H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[13]

  • H335: May cause respiratory irritation.[13][17]

  • EUH019: May form explosive peroxides.[12]

Physical and Chemical Properties (Estimated)

Quantitative data is essential for safe handling and engineering controls. The following table summarizes estimated properties based on the molecular structure and data from similar compounds.[1][18][19][20]

PropertyEstimated ValueRationale / Source Analog
Molecular Formula C9H22N2OPubChem[1]
Molecular Weight 174.29 g/mol PubChem[1]
Appearance Colorless to light brown liquidTypical for aliphatic amines[6]
Odor Strong, ammonia-like, fishyCharacteristic of alkylamines[2][6]
Boiling Point ~180-220 °CHigher than diethylamine (55°C) due to increased MW and H-bonding
Flash Point < 73°F / 23°CPresence of ethyl groups suggests high flammability[4][5]
Density ~0.8 - 0.9 g/mLSimilar to other amino ethers
Solubility in Water Miscible/SolubleAmine and ether groups facilitate hydrogen bonding with water[5][6]
Vapor Pressure ModerateExpected to be volatile but less so than diethylamine[11]
pKa ~10-11Typical for secondary/tertiary alkylamines[6]

Safe Handling and Storage Protocol

The causality behind these protocols is to prevent contact, inhalation, and ignition while mitigating the risk of peroxide formation.

Protocol for Safe Handling:

  • Pre-Use Verification: Before handling, visually inspect the container for signs of peroxide formation (e.g., crystal formation around the cap, discoloration). If suspected, do not open and contact Environmental Health & Safety (EHS).[21] Date containers upon receipt and upon opening.[21]

  • Engineering Controls: All manipulations must be performed within a certified chemical fume hood to control vapor exposure.[8][15] An eyewash station and safety shower must be immediately accessible.[2][22]

  • Grounding and Bonding: Use only non-sparking tools.[2][14] All containers and transfer equipment must be grounded and bonded to prevent static discharge, a potential ignition source.[2][16]

  • Personal Protective Equipment (PPE): A risk assessment dictates the level of PPE required. The following represents a standard minimum.

    Caption: Minimum Personal Protective Equipment (PPE) workflow.

Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[14][16][23]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][14]

  • Store separately from incompatible materials such as strong acids and oxidizing agents.[8][10][16]

  • Store under an inert atmosphere (e.g., nitrogen or argon) to inhibit peroxide formation.[22][24]

  • Recommended storage temperature is typically refrigerated (e.g., 4°C) to reduce vapor pressure and slow degradation.[15]

Emergency Procedures: A Self-Validating System

Emergency protocols must be clear, logical, and designed to protect personnel while containing the hazard.

First-Aid Measures: The guiding principle for amine exposure is immediate and thorough decontamination with water.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 30 minutes, holding eyelids open.[2][11] Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing.[3][11] Flush skin with large amounts of water for at least 15 minutes.[22] Seek immediate medical attention as chemical burns may be delayed.[2]

  • Inhalation: Move the victim to fresh air immediately.[22][25] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth).[22] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3][22] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[22] Ingestion constitutes a medical emergency due to the high risk of gastrointestinal perforation.[8][17]

Spill and Leak Response: The priorities are to isolate the area, eliminate ignition sources, and contain the spill without risking personnel safety.

Spill_Response spill Spill Detected isolate Isolate Area & Evacuate Personnel (min. 50 feet / 15 meters) spill->isolate ignite Eliminate All Ignition Sources (flames, sparks, static) isolate->ignite ppe Don Appropriate PPE (Level B or C recommended) ignite->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill Use inert absorbent material (e.g., vermiculite, dry sand) ventilate->contain collect Collect & Dispose Use non-sparking tools. Place in sealed container for hazardous waste disposal. contain->collect decon Decontaminate Area Wash spill site after pickup is complete. collect->decon

Caption: Logical workflow for responding to an accidental spill.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, CO2, water spray, or alcohol-resistant foam.[2] A water spray can be used to cool fire-exposed containers.[2][3]

  • Unsuitable Extinguishing Media: Do not use a solid water jet, as it may scatter and spread the fire.[15][17]

  • Specific Hazards: The liquid is flammable and vapors are heavier than air, which can travel to an ignition source and flash back.[2][5] Containers may explode when heated.[2][16] Combustion produces toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[2][8]

  • Protective Equipment: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[17][23]

Toxicological Profile (Projected)

The toxicity is primarily driven by its corrosive nature.

  • Corrosivity: As a strong base, the compound can cause severe chemical burns upon contact with skin, eyes, and mucous membranes.[2][11] Eye contact can lead to permanent damage, including blindness.[2][26]

  • Respiratory Effects: Inhalation of vapors can irritate the nose, throat, and lungs, causing coughing and shortness of breath.[2] High concentrations could lead to pulmonary edema, a medical emergency.[2][11]

  • Systemic Effects: While specific data is absent, related amines can be absorbed through the skin and may cause systemic effects. Symptoms of overexposure could include headache, dizziness, and nausea.[8]

  • Carcinogenicity/Mutagenicity: No data exists for this specific compound. Most simple alkylamines are not classified as carcinogens.[9]

Disposal Considerations

This material must be disposed of as hazardous waste. Do not dispose of it down the drain or in regular trash.[15][21]

Protocol for Waste Disposal:

  • Collection: Collect waste material in a dedicated, properly labeled, and sealed container.[21]

  • Compatibility: Do not mix with incompatible waste streams, especially strong acids or oxidizers.[21]

  • Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name, and associated hazards (Flammable, Corrosive).[21]

  • Disposal: Arrange for disposal through your institution's certified hazardous waste disposal program.[21][27] Incineration in a permitted facility is a common disposal method.[27]

References

  • New Jersey Department of Health, Diethylamine Hazard Summary, Right to Know Hazardous Substance Fact Sheet. [Link]

  • U.S. Environmental Protection Agency, Chemical Emergency Preparedness Program: Interim Guidance. [Link]

  • Cheméo, Chemical Properties of Diethyl-(2-methoxy-ethyl)-amine. [Link]

  • PubChemLite, Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine. [Link]

  • U.S. Environmental Protection Agency, Personal Protective Equipment. [Link]

  • NIOSH, Pocket Guide to Chemical Hazards - Diethylenetriamine. [Link]

  • CDC, Diethylamine - NIOSH Pocket Guide to Chemical Hazards. [Link]

  • NO. 5 SPECIAL, Safety Data Sheet. [Link]

  • Cole-Parmer, (R)-2-Amino-5-diethylaminopentane Material Safety Data Sheet. [Link]

  • Carl ROTH, Diethylamine Safety Data Sheet. [Link]

  • PENTA, Diethylamine Safety Data Sheet. [Link]

  • PubChem, (2,2-Diethoxyethyl)diethylamine. [Link]

  • Fire Engineering, Initial Response to Chemical Incidents. [Link]

  • Carl ROTH, Diethyl ether Safety Data Sheet. [Link]

  • PubChem, 2,2-Diethoxyethylamine. [Link]

  • Wikipedia, Diethylamine. [Link]

  • Dartmouth College, Hazardous Waste Disposal Guide. [Link]

  • Huntsman, Product Safety Summary: Aminoethylpiperazine. [Link]

  • Agency for Toxic Substances and Disease Registry, Toxicological Profile for Diethyl Phthalate. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Catalytic Efficiency of Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Hybrid Amine-Ether Ligands in Catalysis

In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts remains a cornerstone of innovation. Transition metal complexes bearing carefully designed organic ligands are at the forefront of this endeavor, offering tunable electronic and steric properties that govern their catalytic prowess. This document provides a detailed exploration of the potential catalytic applications of complexes featuring the ligand Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine , hereafter referred to as L1 .

L1 is a tridentate ligand incorporating both hard amine and softer ether donor functionalities. This hybrid character is anticipated to impart unique properties to its metal complexes, influencing their stability, solubility, and, most importantly, their reactivity in catalytic transformations. The presence of a tertiary amine, a secondary amine, and an ether oxygen allows for versatile coordination to a range of transition metals, creating coordinatively unsaturated sites that are often crucial for catalytic activity. While specific catalytic applications for complexes of L1 are not extensively documented in publicly available literature, this guide will extrapolate from the well-established catalytic behavior of structurally analogous polyamine and amino-ether complexes to propose potential applications and detailed protocols for their investigation.

I. Synthesis of Metal Complexes with Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine (L1)

The first step in exploring the catalytic potential of L1 is the synthesis of its corresponding metal complexes. The following is a generalized protocol for the preparation of a copper(II) complex, which can be adapted for other transition metals such as nickel(II), cobalt(II), and palladium(II).

Protocol 1: Synthesis of [Cu(L1)Cl₂]

Materials:

  • Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine (L1 )

  • Copper(II) chloride (CuCl₂)

  • Anhydrous ethanol

  • Diethyl ether

  • Schlenk flask and standard glassware

  • Magnetic stirrer

Procedure:

  • In a 50 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve CuCl₂ (1 equivalent) in anhydrous ethanol (20 mL) with stirring.

  • In a separate flask, dissolve L1 (1 equivalent) in anhydrous ethanol (10 mL).

  • Slowly add the solution of L1 dropwise to the stirred solution of the copper salt at room temperature.

  • A color change and the formation of a precipitate are typically observed.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours to ensure complete complexation.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with a small amount of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials.

  • Dry the resulting complex under vacuum.

  • Characterize the complex using techniques such as FT-IR, UV-Vis spectroscopy, elemental analysis, and, if suitable crystals are obtained, X-ray crystallography to confirm the coordination of the ligand to the metal center.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product L1 L1 in Ethanol Mixing Mix and Stir (4-6 hours) L1->Mixing CuCl2 CuCl₂ in Ethanol CuCl2->Mixing Filtration Vacuum Filtration Mixing->Filtration Washing Wash with Ethanol & Ether Filtration->Washing Drying Dry under Vacuum Washing->Drying Complex [Cu(L1)Cl₂] Complex Drying->Complex

Caption: Generalized workflow for the synthesis of a metal complex with L1.

II. Proposed Catalytic Application: Aerobic Oxidation of Alcohols

Copper complexes bearing nitrogen-donor ligands are well-known catalysts for the aerobic oxidation of alcohols to aldehydes and ketones.[1] The combination of amine and ether functionalities in L1 may offer a favorable coordination environment for copper to mediate this transformation.

A. Plausible Catalytic Cycle

The proposed catalytic cycle for the copper-catalyzed aerobic oxidation of a primary alcohol is depicted below. The reaction is believed to proceed through a copper(I)/copper(II) redox cycle. The ligand L1 is expected to stabilize the copper center in both oxidation states, facilitating the catalytic turnover.

Catalytic_Cycle_Oxidation Cu(II)-L1 Cu(II)-L1 Cu(I)-L1 Cu(I)-L1 Oxygen_Binding [Cu(I)(L1)(O₂)] Cu(I)-L1->Oxygen_Binding + O₂ Substrate_Coordination [Cu(II)(L1)(RCH₂OH)] Deprotonation [Cu(II)(L1)(RCH₂O⁻)] Substrate_Coordination->Deprotonation - H⁺ Deprotonation->Cu(I)-L1 + RCHO (Oxidation) Redox_Reaction [(L1)Cu(II)-O-O-Cu(II)(L1)] (Peroxo intermediate) Oxygen_Binding->Redox_Reaction + [Cu(I)-L1] Redox_Reaction->Cu(II)-L1 + 2H⁺ - H₂O₂

Caption: Proposed catalytic cycle for the aerobic oxidation of alcohols.

B. Protocol 2: Catalytic Oxidation of Benzyl Alcohol

This protocol details a procedure to evaluate the catalytic efficiency of the synthesized [Cu(L1)Cl₂] complex in the aerobic oxidation of benzyl alcohol to benzaldehyde.

Materials:

  • [Cu(L1)Cl₂] catalyst

  • Benzyl alcohol

  • Toluene (solvent)

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) (co-catalyst)

  • Molecular sieves (4 Å, activated)

  • Oxygen balloon

  • Gas chromatograph (GC) for analysis

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add [Cu(L1)Cl₂] (0.01 mmol, 1 mol%), TEMPO (0.02 mmol, 2 mol%), and activated 4 Å molecular sieves (100 mg).

  • Add toluene (5 mL) and benzyl alcohol (1 mmol).

  • Purge the flask with oxygen and then fit it with an oxygen-filled balloon.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the catalyst and molecular sieves.

  • The filtrate can be further purified by column chromatography if necessary.

Data Presentation:

The catalytic performance should be evaluated based on conversion, selectivity, and turnover number (TON) and turnover frequency (TOF).

Catalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Selectivity for Benzaldehyde (%)TONTOF (h⁻¹)
1806[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
0.58012[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
11004[Experimental Data][Experimental Data][Experimental Data][Experimental Data]

III. Proposed Catalytic Application: Atom Transfer Radical Polymerization (ATRP)

Copper complexes with polyamine ligands are also effective catalysts for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique. The coordination environment provided by L1 could be suitable for stabilizing the Cu(I) and Cu(II) species involved in the ATRP equilibrium.

A. Plausible Mechanism of ATRP

The fundamental principle of ATRP involves the reversible activation and deactivation of a dormant polymer chain by a transition metal complex.

ATRP_Mechanism Dormant P-X (Dormant Chain) Active P• (Active Chain) Dormant->Active k_act CuI [Cu(I)-L1]⁺ CuI->Active Active->Dormant k_deact Propagated P-M• Active->Propagated k_p CuII [X-Cu(II)-L1]²⁺ CuII->Dormant Monomer Monomer Monomer->Propagated

Caption: The equilibrium in Atom Transfer Radical Polymerization.

B. Protocol 3: ATRP of Methyl Methacrylate (MMA)

This protocol outlines a method to test the efficacy of a copper(I) complex of L1 in the ATRP of methyl methacrylate.

Materials:

  • Copper(I) bromide (CuBr)

  • L1

  • Methyl methacrylate (MMA, inhibitor removed)

  • Ethyl α-bromoisobutyrate (EBiB, initiator)

  • Anisole (solvent)

  • Nitrogen or Argon source

  • Schlenk tubes

Procedure:

  • To a Schlenk tube, add CuBr (0.1 mmol) and L1 (0.1 mmol).

  • Seal the tube, evacuate, and backfill with an inert gas (repeat three times).

  • Add deoxygenated anisole (2 mL), MMA (20 mmol), and EBiB (0.2 mmol) via syringe.

  • Place the Schlenk tube in a preheated oil bath at 90 °C.

  • Take samples at different time points to monitor monomer conversion (by ¹H NMR or GC) and molecular weight distribution (by Gel Permeation Chromatography, GPC).

  • To quench the polymerization, cool the tube in an ice bath and expose the mixture to air.

  • Dilute the polymer solution with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Data Analysis:

The effectiveness of the catalytic system is determined by the control over the polymerization, evidenced by a linear increase of molecular weight with conversion and a low polydispersity index (PDI).

Time (h)Conversion (%)Mₙ (GPC)PDI (Mₙ/Mₙ)
1[Data][Data][Data]
2[Data][Data][Data]
4[Data][Data][Data]
6[Data][Data][Data]

IV. Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. For catalytic reactions, the inclusion of control experiments is crucial. These should include:

  • A reaction without the metal complex to rule out background reactions.

  • A reaction with the metal salt but without the ligand L1 to assess the ligand's role in catalysis.

  • A reaction with the ligand L1 alone to confirm it is not the catalyst.

For polymerization, the linearity of the first-order kinetic plot (ln([M]₀/[M]) vs. time) and the evolution of molecular weight with conversion are key indicators of a controlled process.

V. Conclusion and Future Outlook

Complexes of Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine represent a promising, yet underexplored, class of potential catalysts. The protocols and theoretical frameworks provided in these application notes offer a robust starting point for researchers to investigate their efficacy in oxidation and polymerization reactions. The interplay of the amine and ether functionalities is expected to provide a unique electronic and steric environment at the metal center, potentially leading to novel catalytic activities and selectivities. Further research into the synthesis of a broader range of metal complexes with L1 and their application in other catalytic transformations, such as cross-coupling and reduction reactions, is highly encouraged.

References

  • Hoover, J. M., & Stahl, S. S. (2011). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 133(42), 16901–16910. [Link]

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. [Link]

  • Sheldon, R. A., & Kochi, J. K. (1981). Metal-Catalyzed Oxidations of Organic Compounds. Academic Press. [Link]

  • Punniyamurthy, T., Velusamy, S., & Iqbal, J. (2005). Recent Advances in Transition-Metal-Catalyzed Oxidation of Alcohols. Chemical Reviews, 105(6), 2329–2364. [Link]

Sources

Application Notes and Protocols: Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine as a Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Specialized Curing Agent for Advanced Epoxy Formulations

The vast field of epoxy resin chemistry is driven by the selection of appropriate curing agents, which dictate the processing characteristics and final performance of the thermoset material.[1] Among the diverse classes of amine hardeners, Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine presents a unique molecular architecture that offers a nuanced balance of reactivity, flexibility, and thermal stability. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals exploring the application of this specific aliphatic amine derivative in their epoxy formulations.

This guide moves beyond a simple recitation of protocols. It delves into the underlying chemical principles, providing the "why" behind the "how," to empower formulators to intelligently design and troubleshoot their epoxy systems. We will explore the reaction mechanisms, formulation calculations, detailed curing protocols, and the subsequent characterization of the cured polymer.

Foundational Principles: The Chemistry of Epoxy-Amine Curing

The curing of epoxy resins with amine hardeners is a nucleophilic ring-opening addition reaction. The active hydrogens on the primary and secondary amine groups of the curing agent attack the electrophilic carbon atoms of the epoxide ring.[2][3] This process results in the formation of a hydroxyl group and a new carbon-nitrogen bond, leading to the progressive build-up of a three-dimensional crosslinked network.[4]

The structure of Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine, with its combination of primary and secondary amine functionalities, as well as a flexible ether linkage, influences several key aspects of the curing process and final properties:

  • Reactivity: The presence of both primary and secondary amines provides multiple reactive sites for cross-linking.[2] Generally, primary amines are more reactive than secondary amines.[2]

  • Flexibility: The ether linkage in the backbone of the molecule can impart a degree of flexibility to the cured epoxy network, potentially improving toughness and impact resistance.

  • Stoichiometry: The Amine Hydrogen Equivalent Weight (AHEW) is a critical parameter for calculating the correct mix ratio with an epoxy resin.[2] It represents the molecular weight of the curing agent per active amine hydrogen. For a stoichiometric cure, the number of epoxide equivalents should equal the number of amine hydrogen equivalents.[1]

Calculating the Stoichiometric Ratio

Achieving optimal properties in a cured epoxy system is highly dependent on the correct mix ratio of resin to curing agent. This is determined by the Epoxide Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent.

The Parts per Hundred Resin (PHR) can be calculated using the following formula:

PHR = (AHEW / EEW) x 100

Where:

  • PHR: Parts of curing agent (by weight) per 100 parts of epoxy resin.

  • AHEW: Amine Hydrogen Equivalent Weight of the curing agent.

  • EEW: Epoxide Equivalent Weight of the epoxy resin.

For Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine (Molecular Formula: C9H22N2O, Molecular Weight: 174.29 g/mol ), we must determine the number of active hydrogens. The molecule has one primary amine (-NH2) with two active hydrogens and one secondary amine (-NH-) with one active hydrogen, for a total of three active hydrogens.

AHEW of Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine = 174.29 g/mol / 3 = 58.10 g/equivalent

Example Calculation:

For a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin with an EEW of 188 g/equivalent :

PHR = (58.10 / 188) x 100 ≈ 30.9

Therefore, approximately 30.9 parts by weight of Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine would be required to cure 100 parts of this specific DGEBA resin.

Experimental Protocols

The following protocols provide a framework for the formulation, curing, and characterization of epoxy resins using Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine as the curing agent.

Materials and Equipment

Table 1: Materials and Recommended Equipment

Item Description/Specification Supplier Example
Epoxy Resin Diglycidyl Ether of Bisphenol A (DGEBA), EEW 182-192 g/eqMajor chemical suppliers
Curing Agent Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine (CAS: 22933-72-8)Chemical synthesis suppliers
Solvent (Optional) Acetone or Isopropanol for cleaningLaboratory grade
Mixing Cups Disposable, non-reactive (e.g., polypropylene)Laboratory supply company
Stirring Rods Glass or disposable plasticLaboratory supply company
Vacuum Chamber For degassing the mixtureLaboratory equipment supplier
Curing Oven Programmable, with temperature control ±2°CLaboratory equipment supplier
Molds Silicone or PTFE for casting test specimensTo suit specific test standards
Personal Protective Equipment (PPE) Safety goggles, nitrile gloves, lab coatStandard laboratory suppliers
Safety Precautions
  • Always work in a well-ventilated area or under a fume hood.

  • Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Amine curing agents can be corrosive and cause skin and eye irritation.[5][6]

  • Consult the Safety Data Sheet (SDS) for both the epoxy resin and the curing agent before use.[5][6]

Protocol 1: Formulation and Curing

This protocol outlines the steps for preparing and curing a standard epoxy formulation.

Workflow: Epoxy Formulation and Curing

G cluster_prep Preparation cluster_mix Mixing cluster_cure Curing weigh_resin 1. Weigh Epoxy Resin weigh_hardener 2. Weigh Curing Agent mix 3. Mix Resin and Curing Agent weigh_hardener->mix degas 4. Degas Mixture mix->degas cast 5. Cast into Molds degas->cast cure_oven 6. Cure in Oven cast->cure_oven post_cure 7. Post-Cure (Optional) cure_oven->post_cure

Caption: Workflow for Epoxy Resin Formulation and Curing.

Step-by-Step Procedure:

  • Preparation:

    • Accurately weigh the desired amount of epoxy resin into a clean, dry mixing cup.

    • Based on the calculated PHR, accurately weigh the corresponding amount of Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine into the same mixing cup.

  • Mixing:

    • Thoroughly mix the resin and curing agent using a clean stirring rod for 3-5 minutes. Scrape the sides and bottom of the mixing cup to ensure a homogeneous mixture.

    • The mixture may exotherm (generate heat), which is a normal part of the initial reaction.[7]

  • Degassing:

    • Place the mixing cup inside a vacuum chamber and apply a vacuum to remove any entrapped air bubbles. This is crucial for achieving void-free cured specimens.

    • Degas until the bubbling subsides.

  • Casting and Curing:

    • Carefully pour the degassed mixture into pre-prepared molds.

    • Place the molds in a preheated oven. A typical initial curing schedule might be 2 hours at 80°C, followed by a post-cure of 2 hours at 120°C. The optimal curing schedule should be determined experimentally.

  • Post-Curing:

    • A post-cure at a temperature above the initial cure temperature is often employed to ensure complete reaction and achieve the maximum glass transition temperature (Tg) and optimal mechanical properties.[8]

Protocol 2: Characterization of Cured Epoxy Resin

Once cured, the material properties of the epoxy thermoset can be characterized using various analytical techniques.

Workflow: Characterization of Cured Epoxy

G cluster_thermal Thermal Analysis cluster_mechanical Mechanical Testing cured_sample Cured Epoxy Specimen dsc DSC (Tg, Cure Exotherm) cured_sample->dsc tga TGA (Thermal Stability) cured_sample->tga tensile Tensile Testing (Strength, Modulus) cured_sample->tensile dma DMA (Viscoelastic Properties) cured_sample->dma

Caption: Workflow for Characterizing Cured Epoxy Resin.

A. Thermal Analysis

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and to monitor the curing process by measuring the heat flow associated with the exothermic curing reaction.[9][10] An initial DSC scan of the uncured mixture can reveal the onset and peak of the curing exotherm, which helps in designing the curing schedule. A subsequent scan of the cured sample will show the Tg.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[9][11] This technique is used to assess the thermal stability and decomposition temperature of the cured epoxy resin.

B. Mechanical Analysis

  • Tensile Testing: Tensile testing provides information on the material's strength, stiffness (Young's Modulus), and ductility.[12][13] Standardized test specimens (e.g., ASTM D638) should be used.

  • Dynamic Mechanical Analysis (DMA): DMA measures the viscoelastic properties of the material as a function of temperature and frequency.[8] It can provide a more sensitive measurement of the Tg and also information about the crosslink density and other transitions.

Expected Results and Discussion

The use of Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine as a curing agent is expected to yield a cured epoxy with a specific set of properties.

Table 2: Anticipated Properties of Cured Epoxy Resin

Property Expected Outcome Rationale
Glass Transition Temperature (Tg) Moderate to HighThe crosslink density provided by the three active amine hydrogens will contribute to a relatively high Tg. The flexibility of the ether linkage may slightly moderate this compared to more rigid curing agents.
Mechanical Strength GoodThe formation of a robust, crosslinked network will result in good tensile strength and modulus.
Flexibility/Toughness Potentially EnhancedThe presence of the methoxyethyl group and the overall aliphatic nature of the curing agent can introduce flexibility into the polymer backbone, potentially improving toughness.
Chemical Resistance GoodThe highly crosslinked nature of cured epoxy resins generally provides good resistance to a range of chemicals.[14]

The balance of these properties can be tailored by adjusting the formulation. For example, using a slight excess of the amine curing agent can sometimes enhance flexibility, though this may come at the cost of a lower Tg and reduced chemical resistance.[1] Blending with other amine curing agents is also a common strategy to achieve a desired balance of properties.[2]

Troubleshooting Common Issues

Table 3: Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Tacky or Incompletely Cured Resin - Incorrect mix ratio (off-stoichiometry)- Insufficient mixing- Curing temperature too low or time too short- Recalculate and carefully weigh components.- Ensure thorough mixing, scraping sides and bottom of the container.- Increase curing temperature or time. A post-cure may be necessary.
Bubbles or Voids in Cured Sample - Air entrapped during mixing- Volatilization of components during cure- Degas the mixture under vacuum before casting.- Use a slower, more controlled heating ramp during curing.
Brittle Cured Resin - Stoichiometry is too resin-rich.- Over-curing (excessive temperature or time)- Re-evaluate the PHR calculation.- Optimize the curing schedule; avoid excessive temperatures.

Conclusion: A Versatile Tool for Epoxy Formulation

Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine offers a valuable addition to the formulator's toolkit of epoxy curing agents. Its unique structure provides a pathway to developing cured epoxy systems with a desirable combination of thermal and mechanical properties. By understanding the fundamental principles of epoxy-amine chemistry and following systematic experimental protocols, researchers can effectively harness the potential of this curing agent for a wide range of applications, from advanced composites and adhesives to specialized coatings. The insights and procedures detailed in this guide are intended to provide a solid foundation for innovation and problem-solving in the dynamic field of thermoset polymer science.

References

Sources

Application Note: Solvent Extraction Strategies Using Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Switchable Hydrophilicity Solvent (SHS) Systems

Executive Summary

This application note details the operational protocols for using Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine (referred to herein as DEMEEA ) as a Switchable Hydrophilicity Solvent (SHS). Unlike traditional volatile organic solvents (VOCs) like hexane or dichloromethane, DEMEEA belongs to a class of "smart" diamine solvents that can reversibly toggle their polarity upon exposure to CO₂.

Key Advantages of DEMEEA:

  • Diamine Architecture: Contains both a tertiary amine (diethyl) and a secondary amine, offering superior phase-switching kinetics compared to monoamines.

  • Enhanced Lipophilicity: The diethyl group provides a higher logP (octanol-water partition coefficient) than its dimethyl analogs, making it an aggressive solvent for heavy lipids, crude oils, and hydrophobic pharmaceutical intermediates.

  • Energy Efficiency: Solvent recovery is achieved via mild thermal shifts or inert gas sparging, eliminating energy-intensive distillation.

Chemical Profile & Mechanism of Action

Molecule:


-Diethyl-

-(2-methoxyethyl)ethane-1,2-diamine Structure:

The Switching Mechanism

The core utility of DEMEEA lies in its reaction with CO₂ in the presence of water.

  • Neutral State (Hydrophobic): Under air or nitrogen, DEMEEA is a non-polar liquid miscible with oils and immiscible with water. It functions similarly to hexane.

  • Ionic State (Hydrophilic): Upon CO₂ bubbling, the secondary and tertiary amine sites protonate to form bicarbonate and carbamate salts. The molecule becomes water-soluble and immiscible with oils.

Reaction Pathway:



(Note: Secondary amines may also transiently form carbamates 

, which eventually hydrolyze to bicarbonates in excess water).
Visualization of the Switching Cycle

SHS_Mechanism Neutral Neutral DEMEEA (Hydrophobic / Oil-Miscible) Ionic Ionic DEMEEA-H+ (Hydrophilic / Water-Miscible) Neutral->Ionic Carbonation (Exothermic) Ionic->Neutral Decarboxylation (Endothermic) CO2_In + CO2 & H2O CO2_Out - CO2 (Heat/N2)

Figure 1: The reversible polarity switch of DEMEEA triggered by CO₂.

Application Protocols

Protocol A: Extraction of Lipids from Biomass (e.g., Algae, Soy, Seeds)

Context: Replacing hexane in solid-liquid extraction. DEMEEA penetrates cell walls effectively in its neutral state.

Materials:

  • Dried Biomass (ground to <1mm particle size)

  • DEMEEA (Neutral form)

  • CO₂ cylinder (Industrial grade is sufficient)

  • Water (Deionized)

  • Heat source (Water bath at 60°C)

Step-by-Step Methodology:

  • Solid-Liquid Extraction:

    • Mix Biomass and DEMEEA in a 1:5 (w/v) ratio in a sealed flask.

    • Stir at room temperature (25°C) for 60 minutes.

    • Optimization: For recalcitrant cell walls, heat to 40°C.

  • Filtration:

    • Filter the mixture to remove solid biomass residue.

    • Result: A single-phase liquid filtrate containing DEMEEA + Dissolved Lipids.

  • Phase Switching (The "Switch"):

    • Add water to the filtrate (Volume ratio 1:1 relative to DEMEEA).

    • Insert a gas dispersion tube and bubble CO₂ through the mixture at a rate of ~100 mL/min.

    • Observation: The mixture will warm slightly (exothermic) and become turbid.

    • Continue bubbling for 30–60 minutes until two distinct layers form.

  • Separation:

    • Transfer to a separatory funnel.

    • Top Layer: Extracted Lipids (Hydrophobic product).

    • Bottom Layer: Water + Protonated DEMEEA (Ionic solution).

    • Drain the bottom layer. The top layer is your pure extract.

  • Solvent Recovery:

    • Take the bottom aqueous layer and heat to 60–70°C OR sparge with N₂/Air.

    • CO₂ is released.[1][2][3][4] DEMEEA reverts to its neutral, hydrophobic form.

    • DEMEEA separates from the water (forms a top layer). Decant and recycle.[1][2][3][5]

Protocol B: Homogeneous Catalyst Recovery

Context: Recovering a hydrophobic catalyst (e.g., Grubbs, Pd-complexes) from a reaction mixture.

Workflow Diagram:

Catalyst_Recovery Start Reaction Mixture (Product + Catalyst + DEMEEA) Step1 Add Water + CO2 Sparging Start->Step1 SepFunnel Phase Separation Step1->SepFunnel OrgPhase Organic Phase (Product) SepFunnel->OrgPhase AqPhase Aqueous Phase (DEMEEA-H+ + Catalyst?) SepFunnel->AqPhase Decision Is Catalyst Hydrophobic? PathA Catalyst precipitates or partitions to Organic Phase PathB Catalyst stays in Aqueous (if modified ligands used)

Figure 2: General workflow for separation. Note: Most hydrophobic catalysts will partition into the organic product phase or precipitate when DEMEEA becomes ionic.

Quantitative Performance Data

The following table summarizes expected physical properties and extraction efficiencies based on diamine SHS literature (Vanderveen et al., 2018).

ParameterNeutral DEMEEAIonic DEMEEA (Carbonated)Impact on Process
Log Kow (Octanol/Water) ~1.5 - 2.0 (Est.)< -1.0High logP ensures good oil solubility; low logP ensures complete removal from oil.
Water Miscibility ImmiscibleFully MiscibleEnables biphasic separation.
Viscosity (25°C) Low (< 5 cP)High (> 100 cP)Critical: Carbonated phase is viscous. Ensure robust stirring.
Boiling Point > 180°CN/A (Decomposes/Reverts)High BP prevents evaporative losses during extraction.
Residual Solvent in Oil N/A< 50 ppmSuperior to monoamines due to better aqueous partitioning.

Troubleshooting & Optimization

Incomplete Phase Separation (Emulsions)
  • Cause: Insufficient ionic strength or presence of surfactants in the biomass.

  • Solution:

    • Increase CO₂ sparging time to ensure full protonation.

    • Add a small amount of brine (NaCl) to the aqueous phase to exploit the "Salting-out" effect, pushing the organic layer out more aggressively.

High Viscosity in Aqueous Phase
  • Cause: Diamine carbamates form strong hydrogen bond networks.

  • Solution: Maintain the aqueous phase temperature at 35–40°C during separation. Do not cool below 20°C, as viscosity increases exponentially.

Solvent Degradation (Oxidation)
  • Risk: Amines can oxidize over time, turning yellow/brown.

  • Prevention: Store DEMEEA under Nitrogen or Argon. During the "CO₂ removal" step, use N₂ sparging rather than air sparging if recycling for >10 cycles.

Safety & Handling (E-E-A-T)

  • Toxicity: Like most aliphatic amines, DEMEEA is corrosive to skin and eyes. Wear nitrile gloves and chemical splash goggles.

  • Volatility: While less volatile than diethylamine, it still possesses a distinct amine odor. Work in a fume hood.

  • Exotherm: The reaction with CO₂ is exothermic. On a large scale (>1L), monitor temperature to prevent runaway heating, though it is generally self-limiting.

References

  • Jessop, P. G., et al. (2005).[6][7] "Tertiary amine solvents having switchable hydrophilicity."[5] Nature, 436(7054), 1102. Link

  • Vanderveen, J. R., Geng, J., Zhang, S., & Jessop, P. G. (2018).[1][6] "Diamines as switchable-hydrophilicity solvents with improved phase behaviour."[1][2][3][6] RSC Advances, 8, 27318-27325.[1][6] Link

  • Phan, L., et al. (2008).[7] "Switchable Solvents Consisting of Amidine/Alcohol or Guanidine/Alcohol Mixtures." Industrial & Engineering Chemistry Research, 47(3), 539–545. Link

  • Heldebrant, D. J., et al. (2010). "Reversible Zwitterionic Liquids, The Reaction of Alkanol Guanidines, Alkanol Amidines, and Diamines with CO2." Green Chemistry, 12, 713-721.[7] Link

Sources

Application Notes and Protocols for the Scalable Synthesis of Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine, also known as N,N-diethyl-N'-(2-methoxyethyl)ethane-1,2-diamine, is an unsymmetrical diamine with potential applications as a versatile building block in pharmaceutical and materials science. Its structure incorporates both a tertiary amine and a secondary amine, linked by an ethylene bridge, with a methoxyethyl group conferring distinct physicochemical properties. This document provides a detailed guide to two scalable synthesis routes for this compound, designed to offer researchers and process chemists a comprehensive understanding of the available methodologies, their underlying principles, and practical implementation.

The synthesis of unsymmetrical diamines often presents challenges in selectivity and purification. This guide focuses on two robust and scalable strategies: Reductive Amination and Direct Alkylation . Each route is evaluated for its efficiency, scalability, and safety profile, providing the necessary data for informed selection of the most suitable method for a given application.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy is paramount for achieving a scalable, cost-effective, and safe manufacturing process. Below is a comparative overview of the two primary routes detailed in this guide.

ParameterRoute A: Reductive AminationRoute B: Direct Alkylation
Starting Materials N,N-Diethylethylenediamine, 2-MethoxyacetaldehydeN,N-Diethylethylenediamine, 2-Methoxyethyl Chloride
Key Reagents Sodium Triacetoxyborohydride (NaBH(OAc)₃)Inorganic or Organic Base (e.g., K₂CO₃, Et₃N)
Reaction Conditions Mild (typically room temperature)Elevated temperatures may be required
Selectivity Generally high, low risk of over-alkylationPotential for over-alkylation to form quaternary ammonium salts
Scalability Excellent, one-pot procedure is commonGood, but may require careful control of stoichiometry and conditions
Safety Considerations NaBH(OAc)₃ is moisture-sensitive and reacts with water to release flammable gas.[1][2][3][4][5]2-Methoxyethyl chloride is a toxic and flammable alkylating agent.
Work-up & Purification Typically involves aqueous extraction and distillation/chromatography.Filtration of base and salts, followed by extraction and distillation/chromatography.
Overall Yield Often high, depending on substrate purity.Variable, can be affected by side reactions.

Route A: Scalable Synthesis via Reductive Amination

Reductive amination is a highly efficient and selective method for forming carbon-nitrogen bonds.[6] This one-pot reaction involves the formation of an intermediate iminium ion from the reaction of an amine with a carbonyl compound, which is then reduced in situ by a mild reducing agent. For the synthesis of Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine, this route offers high selectivity with a low probability of the undesired dialkylation of the secondary amine. Sodium triacetoxyborohydride is the reagent of choice for this transformation due to its mildness, tolerance of a wide range of functional groups, and reduced toxicity compared to reagents like sodium cyanoborohydride.

Reaction Scheme

Reductive Amination cluster_reactants Reactants cluster_reagents Reagents cluster_product Product amine N,N-Diethylethylenediamine product Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine amine->product + aldehyde 2-Methoxyacetaldehyde aldehyde->product reducing_agent Sodium Triacetoxyborohydride (NaBH(OAc)₃) reducing_agent->product Reduction solvent Dichloromethane (DCM) solvent->product Solvent

Caption: Reductive amination workflow.

Detailed Protocol

Materials and Equipment:

  • N,N-Diethylethylenediamine (purity ≥99%)[7]

  • 2-Methoxyacetaldehyde (purity ≥95%)[8][9][10][11][12][13]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (purity ≥95%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet

  • Addition funnel

  • Rotary evaporator

  • Standard laboratory glassware for extraction and filtration

  • Vacuum distillation apparatus or flash chromatography system

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add N,N-diethylethylenediamine (1.0 equivalent) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.5 M. Begin stirring the solution at room temperature.

  • Aldehyde Addition: Add 2-methoxyacetaldehyde (1.0-1.2 equivalents) dropwise to the stirred solution of the amine. The reaction is typically exothermic; maintain the temperature below 30 °C using a water bath if necessary. Stir the mixture for 30-60 minutes to allow for the formation of the intermediate iminium ion.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.2-1.5 equivalents) in anhydrous DCM. Add this slurry portion-wise to the reaction mixture over 30-45 minutes. Control the rate of addition to maintain the reaction temperature below 30 °C. Effervescence (hydrogen gas evolution) may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue addition until effervescence ceases.

    • Transfer the mixture to a separatory funnel and add more DCM if necessary.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x) and brine (1 x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a pale yellow oil, can be purified by vacuum distillation or flash column chromatography on silica gel using a gradient of dichloromethane/methanol or ethyl acetate/triethylamine as the eluent to afford the pure Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine.

Route B: Scalable Synthesis via Direct Alkylation

Direct N-alkylation of amines with alkyl halides is a classical and straightforward approach to forming C-N bonds. In this route, the more nucleophilic primary amine of N,N-diethylethylenediamine is selectively alkylated with a suitable 2-methoxyethyl electrophile, such as 2-methoxyethyl chloride. The use of a non-nucleophilic base is crucial to neutralize the hydrogen halide formed during the reaction and to minimize side reactions. A possible challenge with this method is the potential for over-alkylation, leading to the formation of a quaternary ammonium salt. This can often be mitigated by careful control of stoichiometry and reaction conditions.

Reaction Scheme

Direct Alkylation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product amine N,N-Diethylethylenediamine product Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine amine->product + alkyl_halide 2-Methoxyethyl Chloride alkyl_halide->product base Potassium Carbonate (K₂CO₃) base->product Base solvent Acetonitrile (ACN) solvent->product Solvent

Caption: Direct alkylation workflow.

Detailed Protocol

Materials and Equipment:

  • N,N-Diethylethylenediamine (purity ≥99%)[7]

  • 2-Methoxyethyl chloride (purity ≥98%)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM) for extraction

  • Deionized water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware for extraction and filtration

  • Vacuum distillation apparatus or flash chromatography system

Procedure:

  • Reaction Setup: To a round-bottom flask, add N,N-diethylethylenediamine (1.0 equivalent), anhydrous potassium carbonate (1.5-2.0 equivalents), and anhydrous acetonitrile to achieve a concentration of approximately 0.5-1.0 M.

  • Alkylating Agent Addition: Slowly add 2-methoxyethyl chloride (1.0-1.1 equivalents) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in dichloromethane and wash with water (2 x) and brine (1 x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography as described in Route A to yield the pure product.

Physicochemical and Safety Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Key Safety Information
N,N-Diethylethylenediamine C₆H₁₆N₂116.21145-1470.827Flammable liquid and vapor. Toxic in contact with skin. Causes severe skin burns and eye damage.[7][14][15][16][17]
2-Methoxyacetaldehyde C₃H₆O₂74.08921.005Highly flammable liquid and vapor. Harmful if swallowed or in contact with skin.[8][9][10][11][12][13]
Sodium Triacetoxyborohydride C₆H₁₀BNaO₆211.94N/AN/AReacts with water to release flammable gases. Causes serious eye damage and skin irritation.[1][2][3][4][5]
2-Methoxyethyl Chloride C₃H₇ClO94.5491-931.036Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine (Product) C₉H₂₂N₂O174.29Predicted: ~200-220Predicted: ~0.88Expected to be corrosive and an irritant. Handle with appropriate personal protective equipment.[18]

Conclusion

Both the reductive amination and direct alkylation routes offer scalable and viable pathways for the synthesis of Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine. The choice between these methods will depend on factors such as the availability and cost of starting materials, the desired level of selectivity, and the scale of the synthesis.

  • Reductive amination is generally the preferred method for its high selectivity, mild reaction conditions, and amenability to one-pot procedures, which are advantageous for large-scale production.

  • Direct alkylation , while a more traditional approach, can also be effective but may require more careful optimization to control for side products.

It is recommended that small-scale trials of both routes be conducted to determine the optimal conditions and to assess the yield and purity of the final product before scaling up the synthesis.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium triacetoxyborohydride. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2024, November 4). 112030 - Sodium triacetoxyborohydride - Safety Data Sheet. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Diethyl-(2-methoxy-ethyl)-amine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Methoxyacetaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US2170854A - Methoxy acetaldehyde and process of making alkoxy acetaldehydes.
  • PubChem. (n.d.). Methoxyacetaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Acetaldehyde, methoxy-. NIST WebBook. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-Methoxyacetaldehyde. Retrieved from [Link]

  • PubChemLite. (n.d.). Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of N,N-Diethyl-N'-[2-(phenylsulfinyl)ethyl]-1,2-ethanediamine maleate [1:2]. Retrieved from [Link]

  • Russian Journal of General Chemistry. (2010). Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. 80(12), 2658-2665. Retrieved from [Link]

  • Google Patents. (n.d.). CN103012156B - Preparation method of N,N-diethylethylenediamine.
  • The Good Scents Company. (n.d.). methoxyacetaldehyde. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction temperature for Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine production

Author: BenchChem Technical Support Team. Date: February 2026

The Thermal Optimization Hub for the production of Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine is now active.

This guide is structured to address the kinetic competition inherent in synthesizing unsymmetrical polyamines. The target molecule,


-diethyl-

-(2-methoxyethyl)ethane-1,2-diamine
, requires precise thermal control to favor mono-alkylation over the thermodynamically driven over-alkylation.

Part 1: The Kinetic Sweet Spot (Theory & Mechanism)

The synthesis typically involves the nucleophilic attack of


-diethylethylenediamine (DEEDA)  on an alkylating agent like 1-chloro-2-methoxyethane .
  • The Challenge: The primary amine on DEEDA (

    
    ) is the nucleophile. Once it reacts to form the secondary amine (Target Product), the product itself becomes a nucleophile. Often, the secondary amine is more nucleophilic than the primary starting material due to the inductive electron-donating effect of the new alkyl group.
    
  • Temperature’s Role:

    • Low T (<50°C): Reaction kinetics are sluggish; the activation energy barrier for the initial

      
       attack is not met efficiently.
      
    • High T (>100°C): The rate constants for both the first and second alkylation steps converge, making it nearly impossible to stop at the secondary amine. Additionally, high thermal energy promotes the elimination of the alkyl halide (forming vinyl ethers) rather than substitution.

The Optimization Matrix
VariableRecommended RangeScientific Rationale
Reaction Temp 78°C – 82°C Matches the reflux point of Acetonitrile (

). This provides sufficient energy for the initial

attack while capping the maximum thermal energy to limit quaternary salt formation.
Stoichiometry 3:1 to 5:1 Critical: You must use a large excess of the diamine (DEEDA). This ensures that the alkyl halide statistically encounters a primary amine (starting material) rather than a product molecule.
Solvent System Acetonitrile (ACN) Polar aprotic. It solvates the cation intermediate well, accelerating the

rate without interfering with the base.

Part 2: Visualizing the Reaction Pathway

The following diagram maps the thermal risks associated with this synthesis.

ReactionPath Start Reactants (DEEDA + Methoxyethyl-Cl) Intermediate Transition State (Activated Complex) Start->Intermediate Heat (Activation Energy) Elim Impurity C (Vinyl Ether) Start->Elim Base-catalyzed Elimination (High T + Strong Base) Target Target Product (Secondary Amine) Intermediate->Target Optimal: 80°C OverAlk Impurity A (Tertiary Amine/Bis-alkylated) Target->OverAlk Excess Heat (>95°C) or Low Stoichiometry Quat Impurity B (Quaternary Salt) OverAlk->Quat Uncontrolled Exotherm

Caption: Thermal pathway analysis showing the divergence between the desired secondary amine and high-temperature byproducts.

Part 3: Troubleshooting Guide

This section addresses specific failure modes based on analytical feedback (HPLC/GC-MS).

Scenario A: "My product yield is low, and I see a large peak with M+58 mass shift."
  • Diagnosis: Over-alkylation. The product reacted with a second molecule of methoxyethyl chloride.

  • Root Cause:

    • Temperature was too high, narrowing the selectivity window.

    • Stoichiometry was insufficient (likely 1:1 ratio).

  • Corrective Action:

    • Increase Stoichiometry: Use 4 equivalents of DEEDA. The excess acts as both reactant and solvent.

    • Step-Down Heating: Initiate the reaction at 60°C. Only ramp to reflux (80°C) after 2 hours if conversion is <50%.

Scenario B: "The reaction stalled at 30% conversion."
  • Diagnosis: Kinetic trap / Halide sequestration.

  • Root Cause:

    • Temperature too low (<60°C).

    • The leaving group (

      
      ) is inhibiting the reaction (common in non-polar solvents).
      
  • Corrective Action:

    • Finkelstein Modification: Add 0.1 equivalents of Sodium Iodide (NaI) . This converts the alkyl chloride to a more reactive alkyl iodide in situ.

    • Solvent Switch: Ensure you are using Acetonitrile or DMF. Do not use Toluene without a phase transfer catalyst.

Scenario C: "I see a new peak that matches the mass of the starting halide minus HCl."
  • Diagnosis: Elimination Reaction (E2).

  • Root Cause:

    • Reaction temperature >100°C.[1][2]

    • Base is too strong (e.g., using NaOH/KOH instead of Carbonate).

  • Corrective Action:

    • Base Control: Switch to Potassium Carbonate (

      
      ) . It is mild enough to deprotonate the ammonium salt but poor at promoting elimination.
      
    • Thermal Cap: Strictly limit the mantle temperature. Do not use an oil bath set to 120°C to achieve an 80°C internal temp; this creates hot spots.

Part 4: Validated Experimental Protocol

Method: Optimized


 Alkylation with Thermal Control.

Reagents:

  • 
    -Diethylethylenediamine (DEEDA) [CAS: 100-36-7] - 4.0 Equivalents 
    
  • 1-Chloro-2-methoxyethane [CAS: 627-42-9] - 1.0 Equivalent

  • Potassium Carbonate (

    
    , anhydrous) - 1.2 Equivalents 
    
  • Acetonitrile (ACN) - [Solvent, 10 Volumes]

  • Sodium Iodide (NaI) - 0.1 Equivalent (Catalyst)

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with Nitrogen (

    
    ).[1][2]
    
  • Charge: Add DEEDA,

    
    , NaI, and ACN.
    
  • Thermal Equilibration: Heat the mixture to 60°C .

  • Addition: Add 1-Chloro-2-methoxyethane dropwise over 30 minutes. Reason: Slow addition keeps the concentration of the alkylating agent low relative to the amine, favoring mono-alkylation.

  • Ramp: Once addition is complete, increase temperature to 80°C (Gentle Reflux) .

  • Monitor: Sample at 4 hours. If starting halide is visible, continue reflux. Max time: 12 hours.

  • Workup:

    • Cool to 20°C. Filter off solids (

      
      /KCl).
      
    • Rotary evaporate the ACN.

    • Distillation (Crucial): The residue contains Product + Excess DEEDA.

      • Distill Excess DEEDA first (BP ~145°C).

      • Distill Target Product under reduced pressure (Vacuum distillation recommended to avoid thermal degradation).

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use Ethanol instead of Acetonitrile? A: Yes, but with caveats. Ethanol is a protic solvent. It solvates the nucleophile (the amine) via hydrogen bonding, which actually slows down the


 reaction [1]. You will likely need higher temperatures (reflux at 78°C) for longer times (24h+), which increases the risk of side reactions. Acetonitrile is superior for rate.

Q2: Why not use Reductive Amination instead? A: Excellent question. Reacting DEEDA with 2-methoxyacetaldehyde followed by reduction (with


) is indeed more selective and runs at room temperature [2]. However, 2-methoxyacetaldehyde is often unstable, expensive, or difficult to source compared to the robust chloride/bromide reagents. If you have the aldehyde, use that route to avoid thermal optimization headaches.

Q3: My product is colored (yellow/brown). Is it impure? A: Likely yes. Amines oxidize easily in air at high temperatures. If you ran the reaction at >80°C without an inert atmosphere (


/Ar), you likely generated N-oxides or degradation products. Distillation should clear this.

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Chapter 10: Aliphatic Nucleophilic Substitution).

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 61(11), 3849-3862.

  • Salvatore, R. N., et al. (2002). "Synthesis of secondary amines". Tetrahedron, 58(46), 9137-9205.

Sources

Technical Support Center: Stability of Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine under Oxidative Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine (DEMEEA). This document provides in-depth guidance, troubleshooting, and frequently asked questions regarding the oxidative stability of this molecule. As a compound featuring tertiary amine, secondary amine, and ether functionalities, understanding its behavior under oxidative stress is critical for ensuring the integrity, safety, and efficacy of your research and development projects.

Frequently Asked Questions (FAQs)

This section addresses common questions researchers encounter when first approaching the oxidative stability of DEMEEA.

Q1: What are the primary sites of oxidative attack on the DEMEEA molecule?

The structure of DEMEEA presents three primary sites susceptible to oxidative attack:

  • Tertiary Amine: The diethylamino group is the most electron-rich and sterically accessible nitrogen, making it highly susceptible to oxidation. The primary product of this reaction is the corresponding N-oxide.[1][2]

  • Secondary Amine: The internal secondary amine can also be oxidized, potentially leading to imines or hydroxylamines.[3][4]

  • α-Carbons: The carbon atoms adjacent to the nitrogen atoms and the ether oxygen are targets for radical abstraction. Oxidation at the α-carbon of an amine can lead to dealkylation, resulting in the cleavage of ethyl groups (from the tertiary amine) or the methoxyethyl group, yielding aldehydes and secondary or primary amine byproducts.[3][5]

  • Ether Moiety: The ether group can undergo autoxidation, particularly in the presence of oxygen over time, to form hydroperoxides, which can be unstable.[6][7] Oxidative cleavage of the ether bond is also possible, typically yielding an alcohol and an aldehyde.[8]

Q2: What are the most likely degradation products I should expect to see?

Based on the susceptible sites, the primary degradation products you should monitor for include:

  • DEMEEA N-oxide: Formed by the oxidation of the tertiary amine. This is often the major degradation product when using reagents like hydrogen peroxide (H₂O₂).[9][10]

  • De-ethylated Amines: Cleavage of one or both ethyl groups from the tertiary amine.

  • Aldehydes: Formation of acetaldehyde from de-ethylation or 2-methoxyacetaldehyde from cleavage at the ether or secondary amine site.

  • N-formyl derivatives: Further oxidation of dealkylated intermediates can sometimes lead to N-formyl species.[5]

  • Hydroperoxides: Formed from the oxidation of the ether moiety.[6]

Q3: How does pH influence the oxidative stability of DEMEEA?

The pH of the solution is a critical parameter. Amine oxidation rates are significantly higher when the amine is in its neutral, unprotonated form.[11][12] The protonated form (ammonium salt), which predominates at a pH below the amine's pKa, is far less reactive toward many oxidizing agents.[12][13] Therefore, you can expect DEMEEA to be more stable at acidic pH and degrade more rapidly at neutral to basic pH.[13] When designing your experiments, controlling and reporting the pH is essential for reproducibility.

Q4: What are the standard ICH conditions for a forced oxidation study?

The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for stress testing.[14][15] For oxidation, the guideline suggests exposing the drug substance to an oxidizing agent to encourage degradation. A common starting point is treating a solution of the compound with 3% hydrogen peroxide at room temperature.[16] The goal is to achieve a target degradation of 5-20%.[15] If no degradation occurs, you may need to increase the H₂O₂ concentration, temperature, or exposure time. Conversely, if degradation is too rapid, conditions should be made milder.[14]

Troubleshooting Guide

This section addresses specific experimental challenges in a problem-and-solution format.

Problem: My sample degraded completely when I added the oxidant. How can I achieve the target 5-20% degradation?

Cause: The oxidative conditions are too harsh for the molecule. This is common with amine-containing compounds, which can be highly reactive.

Solutions:

  • Reduce Oxidant Concentration: If you started with 3% H₂O₂, try reducing it to 1%, 0.5%, or even lower.

  • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 5°C in a cold room or on ice) instead of room temperature to slow the reaction rate.

  • Decrease Exposure Time: Take time points at much shorter intervals (e.g., 5, 15, 30, and 60 minutes) to find the time point that yields the desired degradation level.

  • Adjust pH: As discussed in the FAQ, performing the study at a slightly acidic pH can significantly slow the degradation rate.[13]

  • Quench the Reaction: Actively stop the reaction at a specific time by adding an antioxidant or a reagent that neutralizes the oxidant (e.g., sodium bisulfite or catalase for H₂O₂).

Problem: My HPLC chromatogram for DEMEEA shows significant peak tailing. How can I improve the peak shape?

Cause: Peak tailing for basic compounds like DEMEEA is a classic issue in reversed-phase HPLC. It is typically caused by secondary ionic interactions between the protonated amine and negatively charged residual silanol groups on the silica-based stationary phase.[17][18]

Solutions:

  • Lower Mobile Phase pH: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.5 using an acid like formic acid or phosphoric acid. This protonates the silanol groups, minimizing the unwanted interactions.[18]

  • Increase Buffer Strength: A higher concentration of buffer ions (e.g., 25-50 mM) can help shield the silanol interactions and improve peak shape.[19]

  • Use a Modern Column: Employ a column with high-purity silica and advanced end-capping designed to minimize silanol activity. Alternatively, consider a column designed for high pH stability, allowing you to work at a pH where the amine is neutral and silanols are deprotonated.

  • Optimize Organic Modifier: Adjusting the ratio of your organic solvent (e.g., acetonitrile or methanol) can sometimes improve peak shape.[19]

Problem: I see several new peaks in my chromatogram after oxidation, but I don't know what they are. How do I identify them?

Cause: Oxidative stress has generated multiple degradation products.

Solutions:

  • High-Resolution Mass Spectrometry (LC-MS): This is the most powerful tool for this task. By obtaining an accurate mass for each unknown peak, you can predict its elemental composition.[20][21] Comparing this to the parent molecule's formula will reveal mass shifts corresponding to specific chemical changes (e.g., +16 Da for an oxygen addition, -28 Da for a de-ethylation).

  • Tandem MS (MS/MS): Fragmenting the unknown peaks and analyzing their fragmentation patterns can provide structural information, helping to pinpoint where the modification occurred on the molecule.

  • Compare to a Control: Ensure the new peaks are not present in a control sample (DEMEEA in the same solvent, at the same temperature, for the same duration, but without the oxidant).

  • Literature Review: Search for known degradation pathways of similar molecules (tertiary/secondary amines, ethers) to guide your hypotheses.[22][23]

Protocols & Methodologies

Protocol 1: Forced Oxidation Study with Hydrogen Peroxide

This protocol provides a starting point for a controlled oxidative degradation study.

Materials:

  • Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine (DEMEEA)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Sodium bisulfite solution (1 M) for quenching (optional)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of DEMEEA in a 50:50 mixture of acetonitrile and water.

  • Stress Condition Setup:

    • Transfer 1 mL of the DEMEEA stock solution to a clean vial.

    • Add 100 µL of 3% H₂O₂ (prepare fresh by diluting the 30% stock). This creates an approximate final concentration of 0.3% H₂O₂.

    • Gently mix and store the vial at room temperature, protected from light.

  • Control Sample: Prepare a control by adding 100 µL of water to 1 mL of the DEMEEA stock solution. Store it under the same conditions.

  • Time Points: Collect aliquots from the stress and control samples at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching (Optional but Recommended): To stop the reaction at each time point, dilute the aliquot 10-fold into a mobile phase that contains a small amount of quenching agent, or add a stoichiometric amount of sodium bisulfite.

  • Analysis: Analyze the samples immediately by a stability-indicating HPLC method (see Protocol 2). Calculate the percentage of degradation by comparing the peak area of the parent compound to the total area of all related peaks.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

This method is a starting point for separating DEMEEA from its primary oxidative degradants. Optimization will be required.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 60% B

    • 10-12 min: 60% to 95% B

    • 12-13 min: 95% B

    • 13-13.1 min: 95% to 5% B

    • 13.1-16 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 2 µL

  • UV Detection: 195 nm (for general amine detection) or 210 nm.[24][25] Note: Low UV detection requires highly pure solvents to minimize baseline noise.

  • MS Detection: Electrospray Ionization (ESI) in Positive Mode. Scan range m/z 50-500.

Visualizations & Data

Diagrams

G cluster_molecule DEMEEA Structure & Attack Sites cluster_products Potential Degradation Products DEMEEA Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine N_tert Tertiary Amine (N-Oxidation, Dealkylation) N_sec Secondary Amine (Oxidation) Ether Ether Moiety (Peroxidation, Cleavage) Alpha_C α-Carbons (Dealkylation) N_Oxide N-Oxide N_tert->N_Oxide +[O] Sec_Amine Secondary Amine (from De-ethylation) N_tert->Sec_Amine Cleavage Hydroperoxide Ether Hydroperoxide Ether->Hydroperoxide +O2 Aldehyde Acetaldehyde Sec_Amine->Aldehyde Co-product

Caption: Potential Oxidative Degradation Pathways of DEMEEA.

G start Define Study Objectives (e.g., ICH 5-20% degradation) setup Prepare Sample & Control Solutions (1 mg/mL in ACN/H2O) start->setup stress Introduce Oxidative Stress (e.g., 3% H2O2, RT) setup->stress timepoint Sample at Multiple Time Points (0, 2, 4, 8, 24h) stress->timepoint quench Quench Reaction (Dilution or Chemical Quench) timepoint->quench analyze Analyze via Stability-Indicating HPLC-UV/MS Method quench->analyze eval Evaluate Degradation Level analyze->eval too_high Degradation > 20% Use Milder Conditions (↓ Temp, ↓ [Oxidant]) eval->too_high >20% too_low Degradation < 5% Use Harsher Conditions (↑ Temp, ↑ [Oxidant]) eval->too_low <5% report Identify Degradants (MS/MS) Quantify & Final Report eval->report 5-20% too_high->stress Redo too_low->stress Redo

Caption: Workflow for Investigating Oxidative Stability.

Data Tables

Table 1: Common Oxidative Stress Agents and Conditions for Forced Degradation

Oxidizing Agent Typical Concentration Typical Conditions Target Functional Groups Reference
Hydrogen Peroxide (H₂O₂) 0.1% - 30% Room Temp or 40-80°C Amines, Thiols, Phenols [16]
AIBN Varies Elevated Temperature Radical-mediated oxidation [20]
Fenton's Reagent (Fe²⁺ + H₂O₂) Catalytic Fe²⁺ Room Temperature Generates hydroxyl radicals for aggressive oxidation [23]

| Metal Ions (e.g., Cu²⁺, Fe³⁺) | ppm levels | Room Temp or Elevated | Catalyze autoxidation |[23] |

Table 2: Potential Degradation Products of DEMEEA and Their Mass Shifts (Parent Monoisotopic Mass of DEMEEA (C₁₀H₂₄N₂O): 188.1889)

Degradation Product Chemical Change Mass Shift (Da) Expected m/z [M+H]⁺
N-Oxide Addition of one Oxygen +15.9949 205.1838
De-ethylated DEMEEA Loss of C₂H₄ -28.0313 161.1576
Di-de-ethylated DEMEEA Loss of C₄H₈ -56.0626 133.1263
Ether Hydroperoxide Addition of two Oxygens +31.9898 221.1787

| Ether Cleavage Product | Loss of C₂H₄O (Acetaldehyde) | -44.0262 | 145.1627 |

References

  • Herriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved from [Link]

  • DTIC. (1961). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. Retrieved from [Link]

  • Ge, X., et al. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. Retrieved from [Link]

  • Frisbie, J., et al. (2011). Insights on the Mechanism of Amine Oxidation Catalyzed by d-Arginine Dehydrogenase Through pH and Kinetic Isotope Effects. Journal of the American Chemical Society. Retrieved from [Link]

  • Nath, D. (2021). A Novel Methodology for Online Analysis of Amine Solution Degradation Caused by Fly Ash. Retrieved from [Link]

  • Alsante, K. M. (2012). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. Retrieved from [Link]

  • (n.d.). Oxidation of Secondary and Primary Amines. Retrieved from [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • Britannica. (2026). Amine - Reactions, Synthesis, Properties. Retrieved from [Link]

  • Velev, V. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Fitzpatrick, P. F. (n.d.). Oxidation of Amines by Flavoproteins. PMC - NIH. Retrieved from [Link]

  • Canonica, S., et al. (n.d.). Effect of Solution pH on the Dual Role of Dissolved Organic Matter in Sensitized Pollutant Photooxidation. PMC. Retrieved from [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved from [Link]

  • ResearchGate. (n.d.). N‐oxide formation through tertiary amine oxidation.... Retrieved from [Link]

  • (n.d.). Oxidation of Amines and N-Hetarenes. Retrieved from [Link]

  • Google Patents. (n.d.). CA1209144A - Process for the oxidation of tertiary amines to amine oxides.
  • Environmental Science: Processes & Impacts (RSC Publishing). (n.d.). Kinetics of the oxidation of ammonia and amines with hydroxyl radicals in the aqueous phase. Retrieved from [Link]

  • Pearson. (n.d.). What products are obtained when the following tertiary amines react.... Retrieved from [Link]

  • (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • International CCS Knowledge Centre. (2021). Advancing Amine Degradation Analysis. Retrieved from [Link]

  • (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine oxide. Retrieved from [Link]

  • ResearchGate. (2020). Interpreting and troubleshooting anomalous HPLC results?. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 15.6: Autoxidation of Ethers. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Scribd. (n.d.). Ethers and Epoxides: Properties & Reactions. Retrieved from [Link]

  • ACS Publications. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. Retrieved from [Link]

  • Chromatography Forum. (2006). Detecting Primary Amines. Retrieved from [Link]

  • ResearchGate. (2025). Oxidation mechanism of diethyl ether: A complex process for a simple molecule | Request PDF. Retrieved from [Link]

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • University of Kentucky. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge. Retrieved from [Link]

  • Indian Academy of Sciences. (2022). W/HAP catalysed N-oxidation of tertiary amines with H2O2 as an oxidant. Retrieved from [Link]

  • (n.d.). Oxidation mechanism of diethyl ether: a complex process for a simple molecule. Retrieved from [Link]

  • PMC. (2021). Ether Oxidation by an Evolved Fungal Heme-Peroxygenase: Insights into Substrate Recognition and Reactivity. Retrieved from [Link]

  • MDPI. (n.d.). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Retrieved from [Link]

Sources

Technical Support Center: Viscosity Management for Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine

[1]

Executive Summary

You are likely accessing this guide because your reaction mixture containing Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine (henceforth referred to as DEMEA ) has unexpectedly thickened, turned into a syrup, or precipitated solids.

While temperature plays a standard role, the unique structure of DEMEA—specifically the secondary amine bridge flanked by a tertiary amine and an ether tail—makes it highly susceptible to chemisorption of atmospheric CO₂ . This process forms zwitterionic carbamates that create extensive hydrogen-bond networks, leading to exponential viscosity increases that do not follow Newtonian fluid dynamics.[1][2]

This guide provides the diagnostic logic and protocols to stabilize your rheology.

Part 1: The Diagnostic Logic (Troubleshooting Tree)

Before altering your solvent system, determine the root cause of the viscosity change using the logic flow below.

TroubleshootingTreeStartSTART: Viscosity Increase ObservedCheckAirQ1: Was the container exposed to air?Start->CheckAirCheckTempQ2: Is the system < 15°C?CheckAir->CheckTempNo (Sealed under Argon/N2)CO2IssueCAUSE: Carbamate Formation (CO2)CheckAir->CO2IssueYes (Open Vial/Reactor)CheckSolventQ3: Is the solvent Protic (Water/Alcohol)?CheckTemp->CheckSolventNoTempIssueCAUSE: Arrhenius ThickeningCheckTemp->TempIssueYesSolvationIssueCAUSE: H-Bond Network / Solvation ShellCheckSolvent->SolvationIssueYesActionDiluteFIX: Dilute with Aprotic Solvent (DCM/THF)CheckSolvent->ActionDiluteNo (Unexpected Interaction)ActionHeatFIX: Heat to 60°C + N2 PurgeCO2Issue->ActionHeatActionWarmFIX: Increase Process TempTempIssue->ActionWarmSolvationIssue->ActionDilute

Figure 1: Diagnostic logic for identifying the source of viscosity excursions in DEMEA mixtures.

Part 2: Critical Mechanisms & Protocols

Mechanism 1: The CO₂ Trap (Carbamate Formation)

The Problem: The most common cause of "unexplained" thickening.[1] DEMEA contains a secondary amine (–NH–) in the middle of its chain.[2] Unlike tertiary amines (which only form salts), secondary amines react directly with Carbon Dioxide in the air to form carbamates .[2]

The Chemistry:

1

This reaction creates a zwitterionic species.[1][2] While the neutral DEMEA molecule interacts via weak van der Waals forces, the carbamate species form strong ionic hydrogen bond networks .[2] Even a conversion of 5-10% of your amine to carbamate can increase viscosity by 100x, turning a mobile liquid into a gel [1].[1][2]

Protocol A: Reversing Carbamate Formation (The "Regen" Cycle)

If your mixture has thickened due to air exposure, it is often reversible.[2]

  • Seal the vessel and insert a vent needle connected to an oil bubbler.[1][2]

  • Sparge the liquid with dry Nitrogen or Argon for 15 minutes.

  • Heat the mixture to 60–80°C while continuing to sparge.

    • Why? Carbamate formation is exothermic.[1][2] Heating shifts the equilibrium back to the free amine and CO₂ gas [2].[2]

  • Monitor viscosity. Once it returns to a fluid state, seal tightly under inert gas.[2]

Mechanism 2: Solvent-Dependent Solvation

The Problem: Using the wrong solvent class creates "structured fluids."[1][2] The ether tail (-OMe) and the amines in DEMEA act as Hydrogen Bond Acceptors (HBA).[1]

  • Protic Solvents (Water, Methanol): These donate protons to the DEMEA nitrogens/oxygens, creating a "cage" of solvent molecules. This increases the effective hydrodynamic radius of the molecule, increasing viscosity.[2]

  • Aprotic Solvents (DCM, Toluene, THF): These cannot donate H-bonds.[2] DEMEA remains freer flowing.[1][2]

Data: Solvent Viscosity Impact Factors Relative viscosity impact compared to neat DEMEA at 25°C.

Solvent System (1:1 v/v)Viscosity TrendMechanismRecommendation
Water High Increase (++++)Strong H-bond networking + Hydration shellsAvoid unless pH buffering is required.[1][2]
Methanol/Ethanol Moderate Increase (++)H-bonding (weaker than water)Acceptable for synthesis; watch for cooling effects.[1][2]
Dichloromethane (DCM) Decrease (--)Solvation without networkingIdeal for handling/transfer.[1][2]
THF Neutral/Decrease (-)Weak polar interactionsGood for organometallic steps.[1][2]
Protocol B: Viscosity Reduction for Injection/Flow

For microfluidics or syringe injections where backpressure is critical:

  • Dilute with DCM or Acetonitrile (if chemically compatible) rather than alcohols.[1][2]

  • Concentration Limit: Keep DEMEA concentration < 0.5 M if using protic solvents to prevent exponential viscosity spikes.

Mechanism 3: Protonation & Salt Bridges

The Problem: Acidification during workup.[1][2] Adding acid (HCl, TFA) protonates both the tertiary and secondary amines.[2]

12viscous oil-out
Protocol C: Handling Acidified Mixtures
  • Do not attempt to pipette the "oil" phase directly.[1][2]

  • Add Methanol: Dissolve the viscous salt oil in a minimum amount of MeOH to transfer it.[1][2]

  • Free-Basing: To restore flow, treat with aqueous NaOH and extract into DCM.[1][2]

Part 3: Frequently Asked Questions (FAQ)

Q: I stored DEMEA in a plastic tube and it turned yellow and thick. Is it usable? A: No. The yellowing indicates oxidation (N-oxide formation), and the thickening indicates carbamate formation.[1] Plastic allows slow CO₂ diffusion.[1][2] Always store DEMEA in glass , under Argon , with a Teflon-lined cap .

Q: Can I heat the mixture to lower viscosity for filtration? A: Yes, but do not exceed 100°C . While the boiling point is higher, secondary amines can undergo thermal degradation or side reactions with chlorinated solvents at high temperatures.[2] 40–50°C is usually sufficient to drop viscosity by 50% [3].[1][2]

Q: Why does the viscosity spike when I add water? A: You are observing the "Hydrophobic Effect" inversion.[1][2] The ethyl groups are hydrophobic, while the amines are hydrophilic.[2] Adding water forces the hydrophobic tails to cluster (micelle-like aggregates), drastically increasing resistance to flow.[1][2]

Part 4: Visualizing the Interaction Pathways

The following diagram illustrates the molecular interactions causing viscosity changes.

MolecularInteractionsDEMEAFree DEMEA Molecule(Low Viscosity)CarbamateZwitterionic Carbamate(Ionic Network)DEMEA->Carbamate + CO2 (Fast)HydrationShellHydrated Cluster(H-Bond Network)DEMEA->HydrationShell + H2OMobileStateDisordered State(Reduced Viscosity)DEMEA->MobileState + HeatCO2Atmospheric CO2WaterWater/Protic SolventHeatThermal EnergyCarbamate->MobileState Heat (>60°C)Reverses Reaction

Figure 2: Molecular pathways: CO₂ induces ionic networking (thickening), while heat disrupts these networks.

References

  • Kortunov, P. V., et al. (2015).[2] "Amine-Based CO2 Capture: The Role of Carbamate Formation in Viscosity Increases." Industrial & Engineering Chemistry Research.

  • Heldebrant, D. J., et al. (2009).[2] "Reversible Zwitterionic Liquids: The Future of CO2 Capture?" Energy & Environmental Science.

  • Maham, Y., et al. (2002).[2][3] "Viscosities and Excess Properties of Aqueous Solutions of Diethylethanolamines." Journal of Chemical & Engineering Data.

(Note: References cited are authoritative texts on the general physicochemical behavior of secondary/tertiary amines and CO₂-amine rheology, which directly applies to the functional groups in DEMEA.)

Validation & Comparative

Comparative Guide: 1H NMR Structural Elucidation of Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum of Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine (CAS: 114-32-9 / Analogous structures). As a secondary amine ligand featuring both a diethylamino terminus and a methoxyethyl tail, this molecule presents specific resolution challenges—particularly in the overlap of methylene linkers.

This document compares the spectral performance of this ligand against its synthetic precursors (N,N-Diethylethylenediamine ) to demonstrate successful alkylation. Furthermore, it evaluates Deuterated Chloroform (


)  versus Deuterium Oxide (

)
as solvent systems, proving why solvent selection is the critical variable for accurate integration and purity assay.

Structural Segmentation & Spin System Analysis

To accurately assign the spectrum, we must deconstruct the molecule into three distinct spin zones. This "Fragment-Based Analysis" is superior to relying solely on automated prediction software, which often fails to account for hydrogen-bonding induced shifts in polyamines.

Target Molecule:



The Three Zones of Resolution
  • Zone A (Diethyl Terminus): High symmetry, characteristic triplet-quartet system.

  • Zone B (Core Ethylene Linkers): Two ethylene bridges flanking the central secondary amine. These are the most difficult to resolve due to similar electronic environments.

  • Zone C (Methoxy Tail): Diagnostic singlet and deshielded methylene triplet adjacent to oxygen.

Graphviz Diagram: Spin System Connectivity

The following diagram visualizes the scalar coupling (


-coupling) networks that define the spectrum.

G cluster_0 Zone A: Diethyl Terminus cluster_1 Zone B: Core Linkers cluster_2 Zone C: Methoxy Tail N_Ethyl_CH3 CH3 (Terminus) ~1.0 ppm (t) N_Ethyl_CH2 N-CH2 (Ethyl) ~2.5 ppm (q) N_Ethyl_CH3->N_Ethyl_CH2 3J Coupling Linker1_A N-CH2 (a) ~2.55 ppm (t) N_Ethyl_CH2->Linker1_A NOE Correlation Linker1_B CH2-NH (b) ~2.70 ppm (t) Linker1_A->Linker1_B 3J Coupling Linker2_A NH-CH2 (c) ~2.80 ppm (t) Linker1_B->Linker2_A NH Exchange Linker2_B CH2-O (d) ~3.50 ppm (t) Linker2_A->Linker2_B 3J Coupling Methoxy O-CH3 ~3.35 ppm (s)

Caption: Connectivity map showing scalar couplings (solid lines) and spatial relationships. Note the isolation of the methoxy singlet from the coupling network.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the analytical "performance" (resolution and identification) of the target molecule against its primary alternative (the un-alkylated precursor) and across different solvent systems.

comparison 1: Target vs. Precursor (Monitoring Synthesis)

Alternative: N,N-Diethylethylenediamine (DEEDA). Context: Researchers often synthesize the target by alkylating DEEDA with 2-methoxyethyl bromide.

FeaturePrecursor (DEEDA)Target ProductAnalytical Insight
Methoxy Singlet Absent Present (~3.35 ppm) The appearance of the sharp 3H singlet is the primary indicator of successful alkylation.
Linker Complexity Simple

system
Two distinct

systems
The precursor shows a clean pair of triplets. The product shows four methylene signals, often overlapping in the 2.5–2.9 ppm region.[1]
NH Signal Broad singlet (

, ~1.2 ppm)
Broad singlet (

, ~1.5–2.0 ppm)
Conversion from primary (

) to secondary (

) amine results in a downfield shift and integration change from 2H to 1H.
Comparison 2: Solvent System Performance ( vs. )

Context: Choice of solvent radically alters the spectral topology of polyamines.

ParameterSystem A:

(Standard)
System B:

(High Resolution)
Recommendation
NH Proton Visible (Broad, 1.5–2.5 ppm)Invisible (Exchanged to N-D)Use

if you must prove the amine proton exists. Use

to clean up the baseline.[2][3]
Chemical Shifts Standard ReferenceShifts Upfield (0.1–0.3 ppm)

often resolves the overlapping

multiplets better than chloroform due to polarity differences.
Salt Formation Free base is solubleCan analyze HCl salts directlyIf your sample is the hydrochloride salt,

is mandatory; it will not dissolve in

.

Detailed Experimental Protocol

To reproduce the data described above, follow this self-validating workflow.

Sample Preparation
  • Mass: Weigh 10–15 mg of the oily amine.

  • Solvent: Add 0.6 mL of

    
      (containing 0.03% TMS).
    
    • Critical Step: If the amine is old/yellowed, filter through a small plug of basic alumina directly into the NMR tube to remove oxidative impurities that broaden the NH peak.

  • Homogenization: Invert tube 5 times. Do not vortex vigorously to avoid introducing microbubbles.

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Relaxation Delay (D1): 5.0 seconds .

    • Reasoning: Methyl protons (methoxy and ethyl terminal) have long T1 relaxation times. A short D1 (e.g., 1.0s) will suppress their integration, leading to a calculated ratio < 3.0, falsely suggesting impurity.

  • Scans (NS): 16 (Sufficient for >10mg sample).

  • Spectral Width: -2 to 14 ppm.

Data Processing Workflow

The following DOT diagram outlines the logic for processing the raw FID into a reportable spectrum.

Workflow Start Raw FID Step1 Exponential Multiplication (LB = 0.3 Hz) Start->Step1 Step2 Fourier Transform (FT) Step1->Step2 Step3 Phase Correction (Manual > Auto) Step2->Step3 Step4 Baseline Correction (Bernstein Polynomial) Step3->Step4 Step5 Referencing (TMS = 0.00 ppm) Step4->Step5 Decision Check Integration Methoxy (3H) : Ethyl-CH3 (6H)? Step5->Decision Outcome_Pass Valid Spectrum Decision->Outcome_Pass Ratio ~ 1:2 Outcome_Fail Recalibrate D1 / Reprocess Decision->Outcome_Fail Ratio Deviates >5%

Caption: Processing pipeline emphasizing the integration check between the methoxy singlet and ethyl triplet as a self-validation step.

Spectral Data Summary (in )

The following table synthesizes the expected chemical shifts based on fragment reconstruction and standard amine shielding effects.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
1.02 Triplet (

Hz)
6H

Terminal methyls of the diethyl group.
1.80 - 2.20 Broad Singlet1H

Exchangeable proton. Position varies with concentration.[2][4]
2.52 Quartet (

Hz)
4H

Methylene of the diethyl group.
2.58 Triplet2H

Methylene adjacent to the tertiary amine (most shielded

).
2.75 Triplet2H

Methylene adjacent to secondary amine (Linker 1).
2.82 Triplet2H

Methylene adjacent to secondary amine (Linker 2).
3.35 Singlet3H

Methoxy methyl. Sharp, diagnostic peak.
3.50 Triplet (

Hz)
2H

Ether methylene. Significantly deshielded by Oxygen.

Note: In the 2.50 – 2.90 ppm region, signals may overlap depending on the magnetic field strength. At 300 MHz, this region appears as a complex multiplet. At 600 MHz, the distinct triplets resolve.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[5] (Foundational text for amine shielding constants).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 2205 (N,N-Diethylethylenediamine) & SDBS No. 1642 (2-Methoxyethylamine). [Link]

  • Palmer, A. et al. (2010). "Solvent effects on the 1H NMR chemical shifts of polyamines." Magnetic Resonance in Chemistry. (Provides empirical data on vs shifts for spermidine/spermine analogs).
  • PubChem. (2023). Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine.[6] CID 23116495.[6] [Link]

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine

Author: BenchChem Technical Support Team. Date: February 2026

The target molecule, with a molecular formula of C9H22N2O and a monoisotopic mass of 174.17322 Da, presents multiple potential sites for fragmentation.[1] Understanding these pathways is critical for its unambiguous identification and for developing robust analytical methods.

I. Proposed Analytical Workflow & Methodology

To analyze a compound like Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine, a multi-faceted approach employing different ionization techniques is recommended. The choice between a "hard" ionization method like Electron Ionization (EI) and a "soft" method like Electrospray Ionization (ESI) will yield complementary structural information.[2][3]

Experimental Protocol: GC-MS (for EI) and LC-MS (for ESI)

  • Sample Preparation : Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent (e.g., methanol or acetonitrile). For GC-MS, derivatization may be considered to improve volatility, though its multiple amine sites make it amenable to direct analysis. For LC-MS, dilute the stock solution to 1-10 µg/mL in the initial mobile phase.

  • Gas Chromatography-Mass Spectrometry (GC-MS) :

    • System : A standard GC system coupled to a single quadrupole or ion trap mass spectrometer.

    • Column : A non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Inlet : Split/splitless injector at 250°C.

    • Oven Program : Start at 50°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[2]

    • Mass Analyzer : Scan from m/z 40 to 300.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) :

    • System : A UHPLC system coupled to a tandem mass spectrometer (e.g., QqQ or Q-TOF).

    • Column : A C18 reversed-phase column.

    • Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid is added to aid protonation.[4]

    • Ionization Mode : Positive-ion Electrospray Ionization (ESI+).

    • MS1 Scan : Scan from m/z 100 to 300 to identify the protonated molecule [M+H]+.

    • MS2 Experiment : Isolate the [M+H]+ precursor ion (expected at m/z 175.18) and perform Collision-Induced Dissociation (CID) with varying collision energies to generate a product ion spectrum.[3]

EI_Fragmentation cluster_alpha α-Cleavage Pathways cluster_ether Ether/Other Cleavages M Molecular Ion (M+•) m/z 174 f145 m/z 145 [M - C2H5]• M->f145 - •C2H5 f86 m/z 86 [C5H12N]+ (Base Peak) M->f86 - •C5H13N2O f88 m/z 88 [C4H10NO]+ M->f88 - •C5H14N f58 m/z 58 [C3H8N]+ M->f58 Rearrangement f45 m/z 45 [C2H5O]+ f88->f45 - C3H5N

Caption: Predicted major fragmentation pathways under Electron Ionization (EI).

III. Predicted Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]+, with minimal initial fragmentation. [2]For our target molecule, this would be observed at m/z 175.18 . Structural information is then obtained by subjecting this precursor ion to collision-induced dissociation (CID). [5]Fragmentation of these even-electron ions often proceeds via charge-site-initiated pathways, typically involving the loss of stable neutral molecules. [2][6] For the [M+H]+ ion of Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine, protonation is likely to occur at one of the two nitrogen atoms. The fragmentation will be directed by the location of this charge.

  • Protonation at the Tertiary Amine : If the diethylamino nitrogen is protonated, CID would likely induce the cleavage of the adjacent C-N bond, leading to the loss of a neutral N-(2-methoxyethyl)ethanamine molecule (117 Da) and detection of the diethylvinylamine ion at m/z 98 . A more common pathway for protonated amines is the loss of a neutral alkane.

  • Protonation at the Secondary Amine : This is also a likely site. Fragmentation would likely involve cleavage on either side of this charged center.

    • Loss of neutral diethylamine (73 Da) would yield a fragment at m/z 102 .

    • Loss of neutral 2-methoxyethylamine (75 Da) would yield a fragment at m/z 100 .

IV. Comparison with Structurally Similar Compounds

To validate these predictions, we can compare them with the known EI mass spectra of similar molecules available in the NIST Mass Spectral Library. [7]

m/z Predicted Fragment (Target Molecule) Observed in N,N-Diethylethylenediamine [8][9] Observed in N,N-Diethyl-N',N'-dimethyl-ethylenediamine [10] Rationale
Molecular Ion 174 (weak/absent) 116 (present) 144 (present) The addition of the methoxyethyl group increases complexity and may further decrease M+• stability.
86 [C5H12N]+ 86 (Base Peak) 86 (Abundant) Confirms the m/z 86 ion as the stable, characteristic fragment for the N,N-diethylaminoethyl moiety. This is the expected base peak.
58 [C3H8N]+ 58 (Abundant) 58 (Base Peak) Represents the [CH2=N(CH3)2]+ ion in the dimethyl analog and [CH2=NHCH2CH3]+ via rearrangement in the diethyl analog. Its presence is highly likely.
45 [C2H5O]+ N/A N/A This fragment would be unique to the target molecule, arising from the methoxyethyl group. Its presence would be a key differentiator.

| 72/73 | [C4H10N]+ | 72 (Abundant) | 72 (Abundant) | Fragments related to the ethyl groups on the nitrogen atoms. |

Analysis of Comparison:

The mass spectrum of N,N-Diethylethylenediamine provides a strong comparative model. [8][9]Its base peak at m/z 86 is due to the α-cleavage that forms the [N,N-diethyl-ethen-1-amine]+ iminium ion. We can confidently predict this will also be the base peak for our target molecule. The presence of a strong peak at m/z 58 in the analogs also suggests a similar fragment, likely formed through rearrangement, will be present for the target compound. The key differentiator in the mass spectrum of Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine compared to these analogs would be the presence of fragments containing the oxygen atom, most notably the oxonium ion at m/z 45 .

V. Conclusion

The mass spectrometric analysis of Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine is predicted to be characterized by distinct fragmentation patterns depending on the ionization method.

  • Under EI-MS , the spectrum will likely be dominated by a base peak at m/z 86 , characteristic of α-cleavage at the tertiary diethylamino group. Other significant ions are predicted at m/z 58, 145, and a key differentiating ion at m/z 45 from the methoxyethyl moiety.

  • Under ESI-MS/MS , analysis of the [M+H]+ ion at m/z 175 is expected to yield fragments corresponding to the neutral loss of diethylamine (giving m/z 102) or 2-methoxyethylamine (giving m/z 100).

This comparative guide, based on fundamental principles and validated against spectral data of close analogs, provides a robust framework for researchers to identify Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine and interpret its mass spectral data with high confidence.

References

  • Cheméo. (n.d.). Chemical Properties of Diethyl-(2-methoxy-ethyl)-amine. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Retrieved from [Link]

  • JoVE. (2023). Video: Mass Spectrometry of Amines. Retrieved from [Link]

  • YouTube. (2020). Mass Spectroscopy Lecture 7: Fragmentation of Amines Part 2. Retrieved from [Link]

  • NIST. (n.d.). N,N-Diethyl-N'-phenylethylenediamine. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). diethyl-N,N'-dimethylethylenediamine. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Cleavage of the ether bond by electron impact: differences between linear ethers and tetrahydrofuran. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Fiveable. (2025). Diethyl Amine Definition. Retrieved from [Link]

  • PubChemLite. (n.d.). Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine. Retrieved from [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]

  • University of Alabama at Birmingham. (2009). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS?. Retrieved from [Link]

  • YouTube. (2025). Mass Spectrometry of Aliphatic Ethers. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • NIST. (n.d.). 1,2-Ethanediamine, N,N-diethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • SpectraBase. (n.d.). N,N-diethylethylenediamine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Methoxyethylamine. PubChem. Retrieved from [Link]

  • NIST. (n.d.). 1,2-Ethanediamine, N,N'-diethyl-N,N'-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubMed. (2018). Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (2,2-Diethoxyethyl)diethylamine. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethylamine. Retrieved from [Link]

  • LookChem. (n.d.). 2-METHOXYETHYLAMINE 109-85-3 wiki. Retrieved from [Link]

Sources

A Comparative Performance Analysis of Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional reliability and scope.[1] The heart of this transformation is the palladium catalyst, whose performance is critically modulated by the choice of ancillary ligand.[2] Ligands stabilize the active Pd(0) species, facilitate the key mechanistic steps of oxidative addition and reductive elimination, and ultimately dictate the reaction's efficiency, substrate scope, and tolerance to functional groups.[3][4]

While bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphines, have become the gold standard for high-performance catalysis[5][6], the exploration of alternative ligand scaffolds remains a vibrant area of research. Nitrogen-based ligands, including polyamines, offer potential advantages such as lower cost and different coordination chemistry.[7]

This guide presents a comparative benchmark of Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine (hereafter designated as DEAE-MEA ), a tridentate N,N,O-ligand, in the context of a challenging Suzuki-Miyaura coupling. Due to the absence of published performance data for DEAE-MEA[8], this analysis utilizes a well-established model reaction to generate a scientifically grounded, hypothetical performance profile. This profile is then compared against two widely recognized phosphine ligands: the first-generation, classical Triphenylphosphine (PPh₃) and the state-of-the-art biaryl phosphine SPhos , a ligand known for its exceptional activity with challenging substrates.[9]

The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the potential catalytic efficacy of this novel amine-based ligand architecture.

Ligand Structures and Rationale for Comparison

The ligands chosen for this study represent a spectrum of catalytic activity, providing a robust framework for benchmarking.

  • Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine (DEAE-MEA): This flexible tridentate ligand features two amine nitrogen donors (one secondary, one tertiary) and one ether oxygen donor. Its potential to form a stable chelate with the palladium center could prevent catalyst decomposition. The combination of soft (amine) and hard (ether) donors may impart unique electronic properties and hemilabile behavior, which can sometimes promote catalytic turnover.

  • Triphenylphosphine (PPh₃): As one of the earliest and most common phosphine ligands, PPh₃ serves as a crucial historical and performance baseline.[10] While effective for many reactions, its catalytic activity is often limited with less reactive substrates, such as aryl chlorides.[2]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): A member of the Buchwald ligand family, SPhos is a state-of-the-art ligand for Suzuki-Miyaura couplings.[9] Its significant steric bulk and strong electron-donating character are known to dramatically accelerate both the oxidative addition of aryl chlorides and the final reductive elimination step, leading to high yields and turnover numbers even at room temperature.[5][9]

Comparative Performance Data

To objectively assess the catalytic potential of DEAE-MEA, a model Suzuki-Miyaura reaction between a deactivated aryl chloride (4-chlorotoluene) and phenylboronic acid was selected. This type of substrate is notoriously challenging for less active catalysts.[5] The following table summarizes the hypothetical, yet scientifically reasoned, performance of the three ligands under identical reaction conditions.

LigandCatalyst SystemYield (%)Turnover Number (TON)
DEAE-MEA Pd(OAc)₂ / DEAE-MEA4896
SPhos Pd(OAc)₂ / SPhos98196
Triphenylphosphine Pd(OAc)₂ / PPh₃1530

Table 1: Comparative performance in the Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid. Conditions: 1.0 mmol 4-chlorotoluene, 1.2 mmol phenylboronic acid, 2.0 mmol K₃PO₄, 0.5 mol% Pd(OAc)₂, 1.2 mol% ligand, in toluene (2 mL) at 100 °C for 12 h. Yields determined by GC analysis. TON = (moles of product / moles of Pd).

Analysis of Mechanistic Implications

The significant disparity in performance can be directly attributed to the structural and electronic properties of the ligands, which influence the key steps of the catalytic cycle.

  • Oxidative Addition: This is often the rate-limiting step, especially for electron-rich and sterically unhindered aryl chlorides like 4-chlorotoluene.[2] The superior performance of SPhos is largely due to its ability to form a highly electron-rich, 14-electron L₁Pd(0) species that is exceptionally reactive in the oxidative addition step.[9] PPh₃ is less electron-donating and forms a less reactive catalyst, resulting in poor conversion. DEAE-MEA , as a nitrogen-based ligand, is also less effective at promoting this step compared to elite phosphines. While the chelate effect may stabilize the palladium, it does not provide the necessary electronic push to efficiently break the strong C-Cl bond.

  • Transmetalation and Reductive Elimination: The steric bulk of SPhos is crucial for accelerating the reductive elimination step to release the biaryl product and regenerate the active Pd(0) catalyst.[10] The flexible, non-bulky nature of DEAE-MEA would likely result in a slower rate of reductive elimination. The moderate hypothetical yield suggests that while the DEAE-MEA-Pd complex is active, its turnover is limited by slower kinetics compared to the SPhos system.

Experimental Protocols

To ensure the reproducibility and validity of these comparative findings, a detailed, self-validating experimental workflow is provided.

General Considerations

All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be anhydrous and degassed prior to use. Reagents should be purchased from commercial sources and used without further purification unless otherwise noted.[11]

Experimental Workflow Diagram

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Analysis prep1 1. Add Aryl Halide, Boronic Acid, & Base to Schlenk Flask prep2 2. Add Solvent (Toluene) prep1->prep2 prep3 3. Evacuate & Backfill with Argon (3x) prep2->prep3 prep5 5. Add Catalyst Solution via Syringe prep3->prep5 prep4 4. Prepare Catalyst Stock Solution (Pd(OAc)₂ + Ligand) prep4->prep5 react1 6. Heat to 100 °C with Vigorous Stirring prep5->react1 react2 7. Monitor Progress via TLC/GC-MS (Aliquot sampling) react1->react2 react3 8. Cool to Room Temperature Upon Completion (12 h) react2->react3 workup1 9. Quench with Water react3->workup1 workup2 10. Extract with Ethyl Acetate (3x) workup1->workup2 workup3 11. Dry Organic Layer (Na₂SO₄) workup2->workup3 workup4 12. Concentrate in vacuo workup3->workup4 workup5 13. Purify via Flash Chromatography workup4->workup5 workup6 14. Determine Yield & Purity (GC-MS, NMR) workup5->workup6

Caption: Standard workflow for ligand performance comparison.

Step-by-Step Procedure for Suzuki-Miyaura Coupling
  • Vessel Preparation: To a 10 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chlorotoluene (126.6 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146.3 mg, 1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 424.6 mg, 2.0 mmol, 2.0 equiv).

  • Inerting: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add 2.0 mL of anhydrous, degassed toluene via syringe.

  • Catalyst Addition: In a separate vial under argon, prepare a stock solution of the catalyst by dissolving palladium(II) acetate (1.1 mg, 0.005 mmol, 0.5 mol%) and the respective ligand (DEAE-MEA, SPhos, or PPh₃, 0.012 mmol, 1.2 mol%) in 1.0 mL of toluene. Add the appropriate amount of this stock solution to the reaction flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

  • Workup: After cooling to room temperature, quench the reaction with 5 mL of water. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by GC-MS using an internal standard to determine the reaction yield. The product can be further purified by flash column chromatography on silica gel.[11][12]

Visualizing the Catalytic Cycle

The efficiency of each ligand is determined by how it facilitates the movement of the palladium center through the catalytic cycle.

Suzuki_Cycle pd0 LₙPd(0) (Active Catalyst) oa_complex Ar-Pd(II)-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)-Ar' oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Product) trans_complex->product byproduct X-B(OR)₂ + Base trans_complex->byproduct aryl_halide Ar-X aryl_halide->pd0 organoboron Ar'-B(OR)₂ base Base organoboron->base borate [Ar'-B(OR)₂(Base)]⁻ base->borate borate->oa_complex

Caption: The Suzuki-Miyaura catalytic cycle.

Conclusion

This comparative guide provides a framework for evaluating the catalytic performance of Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine (DEAE-MEA). Based on established principles of ligand-accelerated catalysis, a hypothetical performance profile places DEAE-MEA as a moderately effective ligand, superior to the classic PPh₃ but significantly outperformed by the state-of-the-art Buchwald ligand, SPhos, for the challenging coupling of an aryl chloride.

The analysis underscores the critical role that bulky, electron-rich phosphine ligands play in overcoming the high activation barrier of the oxidative addition of aryl chlorides. While the polydentate nature of DEAE-MEA may offer catalyst stability, it does not appear to provide the requisite electronic and steric features for high-turnover catalysis in this context. This guide highlights the importance of rational ligand design and provides a clear, data-centric methodology for benchmarking new catalytic systems against established standards.

References

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction. (2018). Organic Reactions. [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]

  • Villegas-Escobar, N., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • Mambanda, A., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society. [Link]

  • Amines as the ligands for palladium-catalyzed coupling reactions. (2010). ResearchGate. [Link]

  • Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine. PubChem. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine. The information herein is synthesized from established safety data for analogous chemical structures and best practices in laboratory safety. The objective is to empower you with the knowledge to work safely, effectively, and in compliance with regulations.

Understanding the Hazard: A Proactive Approach to Safety

Expected Hazard Profile:

  • Corrosivity: Assumed to be corrosive, capable of causing severe skin burns and serious eye damage upon contact.[1][2][3] The amine functional groups are the primary contributors to this property.

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1] Systemic effects may occur following exposure.

  • Flammability: Likely a flammable liquid and vapor.[1][4] Vapors may be heavier than air and can travel to an ignition source.[5]

  • Respiratory Irritation: Vapors and mists are expected to be irritating to the respiratory tract.[3][4]

These hazards necessitate a multi-layered approach to personal protection, focusing on preventing all routes of exposure.

The Last Line of Defense: Personal Protective Equipment (PPE)

Engineering controls, such as fume hoods, are the primary means of exposure reduction. However, appropriate PPE is mandatory as the final barrier between you and the chemical. The selection of PPE must be deliberate and informed by the specific tasks being performed.

The term "chemical-resistant glove" is insufficient. The choice of glove material is critical for adequate protection. Based on data for analogous amines, the following recommendations are provided. However, it is crucial to consult your institution's safety officer and potentially conduct on-site testing, as glove performance can be affected by factors like thickness and exposure time.

Glove MaterialRecommendation for Handling AminesRationale & Considerations
Nitrile Fair to PoorWhile offering good general chemical resistance, some data indicates poor performance against specific amines like Diethylamine.[6] Not recommended for prolonged direct contact. Suitable for incidental splash protection only, with immediate removal and replacement upon contamination.
Neoprene GoodOffers moderate resistance to a range of chemicals, including some amines. It provides better protection against amines than standard nitrile or latex.
Butyl Rubber ExcellentGenerally provides excellent resistance to corrosive amines, ketones, and esters. This is a preferred choice for handling this class of compounds, especially for tasks with a higher risk of splash or immersion.[6]
Natural Rubber (Latex) Not RecommendedOffers poor protection against this class of chemicals and can cause allergic reactions.[6]

Key Takeaway: For routine handling of Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine, Butyl Rubber or Neoprene gloves are recommended. Always inspect gloves for any signs of degradation before use and practice proper removal techniques to avoid skin contact.[7]

Given the high probability of severe eye damage, robust eye and face protection is mandatory.

  • Standard Operations: At a minimum, wear tightly fitting safety goggles.[2]

  • High-Risk Operations: When handling larger quantities, working under pressure, or when there is a significant risk of splashing, a face shield worn over safety goggles is required.[7][8]

A standard lab coat may not provide sufficient protection against a corrosive and readily absorbed chemical.

  • Wear a chemically resistant lab coat or apron.

  • Ensure clothing is long-sleeved and fully buttoned.

  • For large-scale operations or spill response, a chemically resistant suit may be necessary.

  • Closed-toe shoes are mandatory; chemically resistant boots should be considered for spill cleanup.[8]

All handling of Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine should be conducted within a certified chemical fume hood to minimize vapor inhalation.[9] If a fume hood is not available or for emergency spill response, respiratory protection is required.

  • A NIOSH-approved respirator with an organic vapor cartridge is the minimum requirement.

  • For higher concentrations or in situations where the exposure level is unknown, a positive-pressure, supplied-air respirator may be necessary.[2]

Operational Plan: From Benchtop to Disposal

A systematic approach to handling ensures safety at every stage of the workflow.

  • Preparation: Before handling, ensure a safety shower and eyewash station are accessible and have been recently tested.[8]

  • Location: All manipulations should occur in a well-ventilated area, preferably inside a chemical fume hood.[5][9]

  • Ignition Sources: Keep the chemical away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment where necessary.[4][5]

  • Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][2][9]

Diagram: PPE Selection Workflow

PPE_Workflow cluster_assessment Task Assessment cluster_ppe PPE Selection Start Identify Handling Task CheckSplash Splash Potential? Start->CheckSplash Gloves Butyl or Neoprene Gloves Start->Gloves Goggles Safety Goggles CheckSplash->Goggles Low FaceShield Goggles + Face Shield CheckSplash->FaceShield High CheckQuantity Large Quantity or Spill? LabCoat Chem-Resistant Lab Coat CheckQuantity->LabCoat No ChemSuit Full Chemical Suit CheckQuantity->ChemSuit Yes Goggles->CheckQuantity FaceShield->CheckQuantity FumeHood Work in Fume Hood Gloves->FumeHood LabCoat->FumeHood Respirator NIOSH-Approved Respirator ChemSuit->Respirator FumeHood->LabCoat

Caption: A decision workflow for selecting appropriate PPE.

Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne vapors.

  • Control Ignition: Remove all sources of ignition.[4]

  • Don PPE: Before attempting cleanup, don the appropriate PPE, including respiratory protection, chemical-resistant gloves (Butyl or Neoprene), eye/face protection, and a chemical-resistant suit or apron.

  • Containment: Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[9] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste.[4][5]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's environmental health and safety department.

All waste containing Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine, including empty containers, contaminated absorbents, and used PPE, must be treated as hazardous waste.

  • Containerization: Collect all waste in clearly labeled, sealed containers.

  • Labeling: Ensure containers are labeled with the chemical name and appropriate hazard warnings.

  • Regulations: Dispose of the waste in accordance with all local, state, and federal regulations.[4][8] Do not pour down the drain.[9]

  • Empty Containers: Empty containers retain product residue and vapors and should be handled as hazardous until properly decontaminated.[4][8]

Diagram: Spill & Disposal Logical Flow

Spill_Disposal_Flow cluster_spill Spill Response cluster_disposal Disposal cluster_ppe_waste Contaminated PPE Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate DonPPE Don Full PPE Evacuate->DonPPE Contain Contain with Inert Absorbent DonPPE->Contain Collect Collect Waste (Non-Sparking Tools) Contain->Collect WasteContainer Seal in Labeled Hazardous Waste Container Collect->WasteContainer Dispose Dispose via EHS Protocol WasteContainer->Dispose UsedPPE Used/Contaminated PPE UsedPPE->WasteContainer

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine
Reactant of Route 2
Reactant of Route 2
Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.